2-Iodo-5-(Trifluoromethyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSAPAHVCIIVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550520 | |
| Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-00-6 | |
| Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Iodo-5-(Trifluoromethyl)phenol from 3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-5-(trifluoromethyl)phenol from its precursor, 3-(trifluoromethyl)phenol. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an iodine atom facilitates further molecular elaboration through cross-coupling reactions. This document outlines the primary synthetic route, an alternative approach, detailed experimental protocols, and relevant quantitative data.
Introduction and Reaction Principle
The synthesis of this compound involves the regioselective iodination of 3-(trifluoromethyl)phenol. The primary challenge in this synthesis is to control the position of the incoming iodine atom on the aromatic ring. The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl (-CF₃) group is a deactivating group and a meta-director because of its strong electron-withdrawing inductive effect. In the case of 3-(trifluoromethyl)phenol, the directing effect of the hydroxyl group is dominant, favoring substitution at the positions ortho (2- and 6-) and para (4-) to it. The desired product, this compound, results from iodination at one of the ortho positions.
Synthetic Methodologies
Two primary methodologies for the synthesis of this compound are presented below. The first is a direct iodination using sodium hydride and molecular iodine, as detailed in recent patent literature. The second is a more classical approach using N-Iodosuccinimide (NIS) with an acid catalyst, a common method for the ortho-iodination of phenols.
Method 1: Direct Iodination with Sodium Hydride and Iodine
This method involves the deprotonation of the phenolic hydroxyl group with a strong base like sodium hydride, followed by the introduction of molecular iodine. The formation of the phenoxide intermediate enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic substitution by iodine.
Method 2: Ortho-Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic compounds. In the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), NIS provides a source of electrophilic iodine. This method is known to favor ortho-iodination of phenols.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthetic method.
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)phenol | [1] |
| Reagents | Sodium Hydride, Iodine | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 0 °C | [1] |
| Product CAS Number | 102771-00-6 | [][3][4][5] |
| Product Purity | Typically >95% after purification | [] |
Note: Detailed yield information was not explicitly available in the cited literature and may vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed Protocol for Method 1: Direct Iodination
This protocol is based on the procedure described in patent CN120957980A.[1]
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq.)
-
Sodium hydride (2.0 eq., 60% dispersion in mineral oil)
-
Iodine (1.0 eq.)
-
Anhydrous Toluene
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.0 eq.) in anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous toluene to the cooled suspension via the dropping funnel over a period of 30 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of iodine (1.0 eq.) in anhydrous toluene.
-
Add the iodine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of 0.1 M HCl until the excess sodium hydride is consumed and the solution is acidic.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove unreacted iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
General Protocol for Method 2: Ortho-Iodination with NIS
This is a general procedure for the ortho-iodination of phenols and can be adapted for 3-(trifluoromethyl)phenol.[6]
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.1 eq.)
-
Trifluoroacetic acid (TFA) (0.1 eq.)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 3-(trifluoromethyl)phenol (1.0 eq.) and N-Iodosuccinimide (1.1 eq.).
-
Dissolve the solids in acetonitrile.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the direct iodination of 3-(trifluoromethyl)phenol.
Reaction Signaling Pathway (Electron Flow)
Caption: Simplified representation of the key reaction steps.
Concluding Remarks
The synthesis of this compound from 3-(trifluoromethyl)phenol is a feasible transformation that can be achieved through direct iodination. The method utilizing sodium hydride and molecular iodine offers a direct route to the desired product. For substrates sensitive to strong bases, the use of N-Iodosuccinimide with a catalytic amount of acid presents a viable alternative. Proper purification, typically through column chromatography, is essential to obtain the product in high purity. This guide provides the necessary foundational knowledge for researchers to successfully perform this synthesis and adapt it to their specific needs.
References
- 1. CN120957980A - ä½ä¸ºnlrp3æå¶åç2-(ååª-3-åº)-5-(䏿°ç²åº)è¯é - Google Patents [patents.google.com]
- 3. This compound, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 4. Alcohols,Phenols,Phenol alcohols | lookchem [lookchem.com]
- 5. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
An In-depth Technical Guide to the Iodination of 3-(trifluoromethyl)phenol: Mechanism and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iodination of 3-(trifluoromethyl)phenol is a key synthetic transformation for the production of valuable intermediates in the pharmaceutical and agrochemical industries. The strategic introduction of an iodine atom onto the aromatic ring of 3-(trifluoromethyl)phenol allows for further functionalization, making it a versatile building block. This technical guide provides a comprehensive overview of the mechanism and regioselectivity of this electrophilic aromatic substitution reaction. It delves into the directing effects of the hydroxyl and trifluoromethyl groups, details experimental protocols for the synthesis of specific regioisomers, and presents quantitative data where available.
Introduction
The functionalization of aromatic compounds with iodine is a cornerstone of modern organic synthesis. Iodoarenes serve as versatile precursors for a multitude of cross-coupling reactions, enabling the formation of complex molecular architectures. 3-(Trifluoromethyl)phenol, in particular, is an important starting material due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability and lipophilicity of drug candidates. The regioselective iodination of this substrate is therefore of paramount importance for the targeted synthesis of active pharmaceutical ingredients and other high-value chemicals.
This guide will explore the underlying principles governing the iodination of 3-(trifluoromethyl)phenol, providing a theoretical framework and practical guidance for laboratory synthesis.
Reaction Mechanism and Regioselectivity
The iodination of 3-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regiochemical outcome of this reaction is dictated by the interplay of the directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.
Directing Effects of Substituents
-
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director.[1] Through its +M (mesomeric) effect, it donates electron density to the aromatic ring, particularly at the positions ortho (C2 and C6) and para (C4) to itself. This increased electron density makes these positions more susceptible to attack by an electrophile (I+).
-
Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a potent deactivating group and a meta-director.[2][3] Its strong -I (inductive) effect withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C5 relative to the -CF3 group, which is also C5 relative to the -OH group).
Predicted Regioselectivity in 3-(trifluoromethyl)phenol
In 3-(trifluoromethyl)phenol, the hydroxyl group is at position C1 and the trifluoromethyl group is at C3. The directing effects of these two groups are as follows:
-
The -OH group activates and directs towards positions C2, C4, and C6 .
-
The -CF3 group deactivates the ring and directs towards position C5 .
The powerful activating and directing effect of the hydroxyl group is generally dominant over the deactivating effect of the trifluoromethyl group.[4] Therefore, electrophilic iodination is expected to occur preferentially at the positions activated by the hydroxyl group: C2, C4, and C6. The relative distribution of the resulting iodo-isomers will depend on the specific reaction conditions, including the iodinating agent, solvent, and temperature.
The logical relationship of the directing effects can be visualized as follows:
Experimental Protocols and Quantitative Data
While the direct, comparative iodination of 3-(trifluoromethyl)phenol to yield a mixture of isomers is not extensively documented with quantitative yields in the literature, specific protocols for the synthesis of certain regioisomers have been reported.
Synthesis of 2-Iodo-5-(trifluoromethyl)phenol
A common strategy to achieve regioselective iodination at the C2 position involves the initial formation of the phenoxide, which further enhances the activation of the ortho and para positions.
Experimental Protocol:
A solution of 3-(trifluoromethyl)phenol in a suitable aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, typically sodium hydride (NaH), at 0 °C to form the sodium phenoxide. Following the complete formation of the phenoxide, a solution of iodine (I2) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion. The reaction is then quenched with a reducing agent, such as sodium thiosulfate, to remove any excess iodine. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is generally achieved by column chromatography.
Workflow for the Synthesis of this compound:
General Protocols for Phenol Iodination
Other iodination methods commonly employed for phenols could potentially be adapted for 3-(trifluoromethyl)phenol to explore the formation of other isomers.
Method A: Molecular Iodine and a Weak Base
This method involves the use of molecular iodine in the presence of a mild base like sodium bicarbonate (NaHCO3).
Experimental Protocol:
To a solution of the phenol in a mixture of an organic solvent (e.g., THF or methanol) and water, molecular iodine and sodium bicarbonate are added. The reaction mixture is stirred at room temperature for several hours to overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess iodine is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[4]
Method B: N-Iodosuccinimide (NIS) with a Catalytic Acid
N-Iodosuccinimide (NIS) is a mild and effective iodinating agent. Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocol:
The phenol is dissolved in a suitable solvent, such as acetonitrile or dichloromethane. N-Iodosuccinimide (typically 1.0-1.2 equivalents) and a catalytic amount of trifluoroacetic acid are added. The reaction is stirred at room temperature, and its progress is monitored by TLC. After the reaction is complete, the mixture is typically washed with aqueous sodium thiosulfate and brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under vacuum. The residue is then purified by column chromatography.
Quantitative Data Summary (Hypothetical for 3-(trifluoromethyl)phenol):
| Entry | Iodinating Agent/Conditions | Possible Products | Hypothetical Yield (%) |
| 1 | I2, NaHCO3, THF/H2O, rt | This compound | Major |
| 4-Iodo-3-(trifluoromethyl)phenol | Minor | ||
| 6-Iodo-3-(trifluoromethyl)phenol | Minor | ||
| 2 | NIS, TFA (cat.), CH3CN, rt | This compound | Major |
| 4-Iodo-3-(trifluoromethyl)phenol | Minor | ||
| 6-Iodo-3-(trifluoromethyl)phenol | Minor | ||
| 3 | NaH, then I2, THF, 0 °C to rt | This compound | High |
Conclusion
The iodination of 3-(trifluoromethyl)phenol is a regioselective process primarily governed by the strong activating and ortho, para-directing effect of the hydroxyl group. This leads to the preferential formation of iodo-isomers at positions C2, C4, and C6. Specific experimental conditions can be employed to favor the formation of a particular regioisomer, such as the synthesis of this compound via the phenoxide intermediate. While general protocols for phenol iodination are applicable, further experimental studies are required to quantify the isomer distribution under various reaction conditions and to optimize the synthesis of the less favored 4- and 6-iodo isomers. This guide provides a solid foundation for researchers and professionals in the field to understand and control this important synthetic transformation.
References
- 1. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 2. 3-Iodo-4-(trifluoromethyl)phenol () for sale [vulcanchem.com]
- 3. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 4. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenol (CAS Number: 102771-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)phenol is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of an iodine atom allows for various cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the available technical information regarding its properties, characterization, and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computational predictions provide valuable estimates for research and development purposes.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃IO | [1] |
| Molecular Weight | 288.01 g/mol | [1] |
| Boiling Point | 201.3 °C at 760 mmHg | [1] |
| Density | 2.007 g/cm³ | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the iodine atom will be significantly downfield, while the carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong absorptions in the 1000-1100 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 288. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns are likely to involve the loss of iodine, trifluoromethyl, and other small fragments.
Synthesis and Purification
Synthesis
A potential synthetic route to this compound involves the iodination of 3-(trifluoromethyl)phenol. A general experimental protocol is described below, which may require optimization for this specific substrate.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and a potential synthetic route for 2-Iodo-5-(Trifluoromethyl)phenol. Due to the limited availability of public data on the specific biological activity of this compound, this document also presents a generalized experimental workflow for the initial screening of a novel phenolic compound and a hypothetical signaling pathway that could be investigated.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized below.
| Property | Data |
| Molecular Formula | C₇H₄F₃IO |
| Molecular Weight | 288.01 g/mol |
| CAS Number | 102771-00-6 |
| IUPAC Name | This compound |
| Synonyms | 5-(Trifluoromethyl)-2-iodophenol |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines the electrophilic iodination of 3-(trifluoromethyl)phenol.
Materials:
-
3-(Trifluoromethyl)phenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
5% aqueous Thiourea solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenol (1.0 equivalent) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
To this solution, add sodium bicarbonate (1.1 equivalents) and iodine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of thiourea dropwise until the deep violet color of the reaction mixture dissipates to a brown or yellow color.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and dichloromethane as the eluent, to yield the pure this compound.
Potential Biological Screening and Signaling Pathways
There is currently no specific information available in the scientific literature detailing the biological activity or the signaling pathways modulated by this compound. However, phenolic compounds are known to be biologically active, and the inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a candidate for biological screening.
Hypothetical Experimental Workflow for Biological Activity Screening
The following workflow represents a standard approach to assess the potential biological effects of a novel compound like this compound.
Generic Protocol: MTT Cytotoxicity Assay
This assay is a common primary screening tool to assess the effect of a compound on cell viability.
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or A549).
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and treat them with the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Signaling Pathway for Investigation
Given that many phenolic compounds exhibit antioxidant and anti-inflammatory properties, a plausible hypothesis is that this compound could modulate stress-activated protein kinase pathways such as the MAPK/ERK pathway.
References
Physical and chemical properties of 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Iodo-5-(trifluoromethyl)phenol (CAS No. 102771-00-6). This fluorinated organic compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl group. This document details its physicochemical characteristics, spectroscopic profile, plausible synthetic and analytical methodologies, and its role in modern drug design. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational resource for its application in advanced synthesis and research.
Physical and Chemical Properties
This compound is a halogenated and fluorinated phenol derivative. The presence of an iodine atom provides a site for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the overall electronic nature of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 102771-00-6 | [1][2][3][4] |
| Molecular Formula | C₇H₄F₃IO | [1] |
| Molecular Weight | 288.01 g/mol | [1] |
| Appearance | Powder or liquid | [4] |
| Boiling Point | 201.3°C at 760 mmHg | [] |
| Density | 2.007 g/cm³ | [] |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a cool, dark place under an inert atmosphere. | [6] |
| SMILES | OC1=CC(C(F)(F)F)=CC=C1I | [2] |
| InChIKey | Data not available in search results |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not widely published, the expected analytical data can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the phenolic hydroxyl proton (variable chemical shift, can be exchanged with D₂O). |
| ¹³C NMR | Signals for seven distinct carbon atoms. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the typical δ 110-160 ppm range. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching around 1200-1260 cm⁻¹. C-F stretching bands in the 1000-1350 cm⁻¹ region. Aromatic C=C stretching around 1450-1600 cm⁻¹. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 288. Characteristic fragmentation patterns include the loss of iodine (M-127) and potentially the trifluoromethyl group (M-69). |
Experimental Protocols
Synthesis
A plausible synthetic route for this compound involves the electrophilic iodination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director, and the hydroxyl group is an ortho-, para-director. Due to the strong activating and directing effect of the hydroxyl group, iodination is expected to occur at the positions ortho and para to it.
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the related isomer, 2-iodo-4-(trifluoromethyl)phenol.[7]
-
Dissolution: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Addition of Reagents: Add sodium bicarbonate or sodium carbonate (1.1 eq.) to the solution, followed by the portion-wise addition of iodine (1.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate or thiourea until the dark color disappears.[7]
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or petroleum ether/dichloromethane as the eluent, to afford pure this compound.[7]
Caption: Synthetic workflow for this compound.
Analytical Methods
Protocol: HPLC Analysis
This is a general protocol for the analysis of substituted phenols and can be optimized for this compound.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL.
Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to ensure the elution of the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
Caption: General workflow for the analysis and characterization.
Reactivity and Stability
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.
-
Aromatic Ring: The trifluoromethyl group deactivates the ring towards electrophilic substitution, while the hydroxyl group is activating. The iodine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block.
-
Stability: The compound is generally stable under standard conditions. However, phenols can be sensitive to oxidation, so storage under an inert atmosphere is recommended. Trifluoromethylphenols may undergo aqueous defluorination under certain environmental conditions.[10][11][12]
Applications in Research and Drug Development
The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[13] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Improved Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.[13]
-
Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance its bioavailability.[13]
-
Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, thereby improving binding affinity and potency.[13][14]
-
Modulation of pKa: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the phenolic proton, influencing its ionization state at physiological pH.
-
Synthetic Handle: The iodine atom provides a reactive site for the introduction of further molecular complexity through transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery screening.
While specific biological activities or signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are present in various biologically active compounds. For example, trifluoromethyl-substituted phenols are investigated for a range of activities, including their potential as lampricides.[15]
Caption: Logical relationship in drug discovery applications.
Safety Information
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. 102771-00-6 CAS Manufactory [m.chemicalbook.com]
- 2. 102771-00-6|this compound|BLD Pharm [bldpharm.com]
- 3. 102771-00-6 | this compound - Fluoropharm [fluoropharm.com]
- 4. This compound, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Iodo-5-(trifluoromethyl)phenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)phenol is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Understanding its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability.[1][2] This guide provides the necessary protocols to systematically determine this essential property.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been extensively reported. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. The following table provides a standardized format for recording and comparing the experimentally determined solubility data at a specified temperature (e.g., 25 °C).
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Molar Polarity | Solubility (g/L) | Solubility (mol/L) | Temperature (°C) |
| Ethanol | 0.654 | Data to be determined | Data to be determined | |
| Methanol | 0.762 | Data to be determined | Data to be determined | |
| Acetone | 0.563 | Data to be determined | Data to be determined | |
| Ethyl Acetate | 0.455 | Data to be determined | Data to be determined | |
| Dichloromethane | 0.309 | Data to be determined | Data to be determined | |
| Chloroform | 0.259 | Data to be determined | Data to be determined | |
| Toluene | 0.099 | Data to be determined | Data to be determined | |
| Hexane | 0.009 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the "shake-flask" or equilibrium saturation method.[3][4][5] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable measurement.[3][6]
3.1. Equilibrium Saturation Method (Shake-Flask)
This protocol establishes a saturated solution of this compound in the chosen organic solvent.
-
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, etc.)
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid after the equilibration period.[4][5]
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[3][4] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[6]
-
Once equilibrium is reached, allow the mixture to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
The clear, saturated filtrate is then diluted with the same solvent to a concentration suitable for analysis by HPLC or UV-Vis spectrophotometry.
-
3.2. Analytical Quantification
The concentration of this compound in the saturated solution can be accurately determined using analytical techniques such as HPLC or UV-Vis spectrophotometry.
3.2.1. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a precise method for determining the concentration of a substance in a solution.[7]
-
Instrumentation:
-
HPLC system with a UV detector
-
A suitable reversed-phase column (e.g., C18)
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted saturated solution.
-
Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
3.2.2. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is another common technique for concentration determination, based on the Beer-Lambert law.[8][9]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Determination of Maximum Wavelength (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax.[10] Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.
-
Concentration Calculation: Use the calibration curve and the Beer-Lambert law to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the underlying principles of solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship for solvent selection based on polarity.
References
- 1. sciforum.net [sciforum.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. biorelevant.com [biorelevant.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. rootspress.org [rootspress.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Iodo-5-(Trifluoromethyl)phenol: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Iodo-5-(Trifluoromethyl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a comprehensive understanding of the spectroscopic characteristics of this halogenated and fluorinated phenol derivative.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated ¹H and ¹³C NMR chemical shifts for this compound have been estimated and are presented in the tables below. These predictions are based on the analysis of substituent effects on the aromatic ring. The numbering convention used for the assignments is illustrated in the molecular structure diagram.
Molecular Structure and Numbering:
Figure 1. Molecular structure and atom numbering for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | 5.0 - 6.0 | br s | - | 1H |
| H-6 | ~7.8 | d | ~2.0 | 1H |
| H-4 | ~7.4 | dd | ~8.5, 2.0 | 1H |
| H-3 | ~7.0 | d | ~8.5 | 1H |
Predictions are based on additive models and data from analogous compounds. The solvent is assumed to be CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~155 |
| C-2 | ~85 |
| C-3 | ~125 |
| C-4 | ~135 |
| C-5 (C-CF₃) | ~130 (q, J ≈ 30 Hz) |
| C-6 | ~115 |
| CF₃ | ~123 (q, J ≈ 270 Hz) |
Predictions are based on incremental calculations from phenol and related substituted benzenes. The solvent is assumed to be CDCl₃. The signals for carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.
Experimental Protocols
The following provides a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra for a sample of this compound.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added (0.03% v/v) to provide a reference signal at 0.00 ppm.
-
The solution is then transferred to a standard 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.
-
Nuclei: ¹H and ¹³C
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K (25 °C)
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 5.0 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure accurate integration.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.
-
The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined from the splitting patterns in the ¹H NMR spectrum.
Logical Workflow for NMR Analysis
The process of analyzing the NMR spectra of this compound follows a logical progression from sample preparation to final data interpretation. This workflow is visualized in the diagram below.
Figure 2. A flowchart illustrating the experimental and analytical workflow for the NMR characterization of this compound.
This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound, alongside a robust experimental protocol for data acquisition. These resources are intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Iodo-5-(Trifluoromethyl)phenol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. This guide is intended to assist researchers in identifying key spectral features, understanding the underlying molecular vibrations, and providing a framework for experimental spectral acquisition.
Predicted Infrared Spectrum Data
The infrared spectrum of this compound is characterized by the vibrational modes of its hydroxyl, aromatic, trifluoromethyl, and iodo functional groups. The predicted absorption peaks, their intensities, and corresponding vibrational assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3600–3200 | Strong, Broad | O–H Stretch | Phenolic Hydroxyl (H-bonded) |
| 3100–3000 | Medium | C–H Stretch | Aromatic Ring |
| 1610–1580 | Medium | C=C Stretch | Aromatic Ring |
| 1500–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350-1310 | Strong | C-F Symmetric Stretch | Trifluoromethyl (CF₃) |
| 1280–1200 | Strong | C–O Stretch | Phenolic Ether |
| 1180-1120 | Very Strong | C-F Asymmetric Stretch | Trifluoromethyl (CF₃) |
| 900–675 | Strong | C–H Out-of-Plane Bend | Aromatic Ring |
| 600–500 | Medium-Weak | C–I Stretch | Aryl Iodide |
Note: The exact positions and intensities of the peaks can be influenced by the specific physical state of the sample (solid or solution) and the presence of intermolecular interactions.
Interpretation of Key Spectral Features
The IR spectrum of this compound is a composite of the absorptions from its distinct functional moieties:
-
Phenolic Group: A prominent, broad absorption band is expected in the 3600–3200 cm⁻¹ region, characteristic of the O–H stretching vibration in a hydrogen-bonded phenol.[1][2] The C–O stretching vibration of the phenol is anticipated to appear as a strong band around 1280–1200 cm⁻¹.[2][3]
-
Aromatic Ring: The presence of the benzene ring will give rise to several characteristic absorptions. These include aromatic C–H stretching vibrations just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) and a series of C=C stretching vibrations within the ring, appearing in the 1610–1450 cm⁻¹ region.[4][5][6] Additionally, strong bands in the 900–675 cm⁻¹ range are expected due to C–H out-of-plane bending, the pattern of which can sometimes provide information about the substitution pattern on the ring.[4][7]
-
Trifluoromethyl Group: The CF₃ group is known to produce very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are expected to dominate the 1350-1120 cm⁻¹ region of the spectrum.[8][9] These are typically some of the most intense peaks in the spectrum.
-
Iodo Group: The C–I stretching vibration for an aromatic iodide is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. This peak may be of medium to weak intensity.
Experimental Protocols for IR Spectrum Acquisition
For a solid sample such as this compound, the following are standard methodologies for obtaining a high-quality IR spectrum.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a common and straightforward method for analyzing solid powders directly.
-
Instrument and Accessory: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is required.
-
Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. A background spectrum of the clean, empty crystal is then collected.
-
Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the solid sample and the ATR crystal.[10][11][12]
-
Spectrum Acquisition: The sample spectrum is then recorded. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, the sample is removed, and the crystal is cleaned thoroughly.
Method 2: KBr Pellet Transmission Spectroscopy
This is a traditional method for obtaining high-resolution spectra of solid samples.
-
Sample Preparation: Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.
-
Mixing: About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the ground sample. The mixture is thoroughly ground until it is a homogenous, fine powder.[12][13]
-
Pellet Formation: The powder mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied (typically 7-10 tons) to form a thin, transparent or translucent pellet.[12][13][14]
-
Spectrum Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is taken first, followed by the acquisition of the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to generate the final IR spectrum.
Visualizations
The following diagrams illustrate the logical workflow for IR analysis and the molecular structure with its key vibrational regions.
Caption: Logical workflow for the analysis of a solid sample via IR spectroscopy.
Caption: Molecular structure and key IR vibrational regions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. youtube.com [youtube.com]
- 14. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-5-(Trifluoromethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Iodo-5-(Trifluoromethyl)phenol. In the absence of direct experimental data for this specific molecule, this document outlines a theoretically derived fragmentation pathway. This pathway is based on established principles of mass spectrometry and the known fragmentation behavior of structurally related compounds, including iodinated and trifluoromethylated aromatic compounds.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways. These are primarily initiated by the loss of the iodine atom, the trifluoromethyl group, or through rearrangements and subsequent cleavages of the aromatic ring. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.
| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |
| 304 | [C₇H₄F₃IO]⁺• | Molecular Ion (M⁺•) |
| 285 | [C₇H₄F₂IO]⁺ | M⁺• - •F |
| 235 | [C₇H₄F₃O]⁺ | M⁺• - •I |
| 207 | [C₆H₄F₃]⁺ | [M - •I]⁺ - CO |
| 177 | [C₇H₄O]⁺• | M⁺• - •I - CF₃ |
| 149 | [C₆H₄]⁺• | [M - •I - CO]⁺ - CF₃ |
| 127 | [I]⁺ | Iodine Cation |
| 69 | [CF₃]⁺ | Trifluoromethyl Cation |
Deciphering the Fragmentation Pathways
The electron ionization of this compound will likely result in a prominent molecular ion peak due to the stability of the aromatic ring. The primary fragmentation pathways are predicted to be as follows:
-
Loss of an Iodine Radical: The C-I bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I) to form a stable cation at m/z 235.
-
Loss of a Trifluoromethyl Radical: The C-CF₃ bond can also undergo cleavage, resulting in the loss of a trifluoromethyl radical (•CF₃) to form an ion at m/z 177 after the initial loss of iodine.
-
Loss of Carbon Monoxide: Phenolic compounds are known to undergo rearrangement and lose carbon monoxide (CO) from the aromatic ring. This is expected to occur after the initial loss of the iodine radical, leading to the fragment at m/z 207.
-
Formation of Halogen and CF₃ Cations: It is also plausible to observe cations corresponding to the iodine atom ([I]⁺) at m/z 127 and the trifluoromethyl group ([CF₃]⁺) at m/z 69.
-
Loss of a Fluorine Radical: A less common but possible fragmentation is the loss of a fluorine radical from the trifluoromethyl group of the molecular ion, resulting in an ion at m/z 285.
Experimental Protocols
A standard protocol for obtaining the electron ionization mass spectrum of a solid organic compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system is detailed below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow.
Caption: Proposed EI fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
A Technical Guide to 2-Iodo-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, properties, and synthetic approaches for 2-Iodo-5-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound (CAS No. 102771-00-6), a halogenated and trifluoromethylated phenol derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The unique substitution pattern of this compound, featuring an iodine atom and a trifluoromethyl group on the phenolic ring, makes it a versatile intermediate for the synthesis of novel pharmaceutical agents and other biologically active molecules. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, lipophilicity, and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions to build molecular complexity.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. Purity levels for this compound are typically offered in the range of 97% to 99%. Researchers can procure this chemical in quantities ranging from milligrams to kilograms, depending on the supplier and the specific research needs.
A summary of representative suppliers is provided in the table below. It is important to note that availability and product specifications may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Purity | Notes |
| BOC Sciences | Inquire | Offers a range of specialty chemicals. |
| LEAP CHEM Co., Ltd. | 99% | Available as a powder or liquid. |
| BLD Pharm | Inquire | Listed as a research use only compound. |
| Fluoropharm | 98% Min | Specializes in fluorinated fine chemicals. |
| CymitQuimica | 97% | Intended for laboratory use only. |
Physicochemical Properties
A compilation of the available quantitative data for this compound is presented below. While some physical properties are readily available from suppliers, others, such as melting point and solubility, are not consistently reported and may require experimental determination.
| Property | Value | Source |
| CAS Number | 102771-00-6 | Multiple Suppliers |
| Molecular Formula | C₇H₄F₃IO | Multiple Suppliers |
| Molecular Weight | 288.01 g/mol | Multiple Suppliers |
| Boiling Point | 201.3°C at 760 mmHg | BOC Sciences[1][] |
| Density | 2.007 g/cm³ | BOC Sciences[1][] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Purity | 97-99% | LEAP CHEM, Fluoropharm, CymitQuimica[3][4][5][6] |
Experimental Protocols: Synthetic Approaches
Method 1: Direct Electrophilic Iodination of 3-(Trifluoromethyl)phenol
This approach involves the direct iodination of the commercially available starting material, 3-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The trifluoromethyl group is a deactivating and meta-directing group. Therefore, the regioselectivity of the iodination will be primarily controlled by the hydroxyl group, leading to the desired 2-iodo product.
Materials:
-
3-(Trifluoromethyl)phenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)phenol in a mixture of THF and water.
-
To the stirred solution, add sodium bicarbonate followed by iodine.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Acidify the mixture with a 2 M HCl solution to a pH of approximately 3-4.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for the direct iodination of 3-(trifluoromethyl)phenol.
Method 2: Sandmeyer Reaction from 2-Amino-5-(trifluoromethyl)phenol
The Sandmeyer reaction provides a reliable method for the introduction of a halide to an aromatic ring starting from an aniline derivative.[7][8][9] This two-step process involves the formation of a diazonium salt followed by its displacement with an iodide ion.
Materials:
-
2-Amino-5-(trifluoromethyl)phenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-(trifluoromethyl)phenol in an aqueous solution of hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Role in Drug Development
The incorporation of a trifluoromethyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of a molecule. The -CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and alter the acidity of nearby functional groups, potentially improving target binding. The presence of the iodine atom in this compound provides a versatile handle for further chemical modifications, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, allowing for the facile construction of diverse chemical libraries for drug screening and lead optimization. This makes this compound a valuable building block for the synthesis of novel therapeutics.
References
- 1. One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 102771-00-6 | this compound - Fluoropharm [fluoropharm.com]
- 6. This compound, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 7. 102771-00-6|this compound|BLD Pharm [bldpharm.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2-Iodo-5-(trifluoromethyl)phenol as a Precursor in the Synthesis of the NLRP3 Inflammasome Inhibitor ASP0965
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proposed synthesis of ASP0965, a potent and orally active NLRP3 inflammasome inhibitor, utilizing 2-Iodo-5-(trifluoromethyl)phenol as a key starting material. The trifluoromethyl group in this precursor is crucial for enhancing the metabolic stability and binding affinity of the final pharmaceutical compound.[1] The synthetic strategy involves a sequential Suzuki coupling and a Buchwald-Hartwig amination, two powerful cross-coupling reactions in modern pharmaceutical synthesis.
Introduction to ASP0965 and the Role of this compound
ASP0965, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, is a novel, brain-penetrable inhibitor of the NLRP3 inflammasome, a key target in a variety of inflammatory diseases.[2] The synthesis of this complex molecule relies on the strategic use of functionalized building blocks. This compound serves as an excellent precursor for the introduction of the 2-hydroxy-5-(trifluoromethyl)phenyl moiety. The iodo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of a carbon-carbon bond with the pyridazine core of ASP0965.
Proposed Synthetic Pathway
The synthesis of ASP0965 from this compound is proposed to proceed via a two-step sequence:
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or ester derivative of 3,6-dichloro-4,5-dimethylpyridazine to form the intermediate, 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination of the resulting chlorinated intermediate with (1R,2R)-2-aminocyclohexanol to yield the final product, ASP0965.
Data Presentation
The following table summarizes the key transformations and expected quantitative data for the proposed synthesis of ASP0965.
| Step | Reaction Type | Starting Materials | Key Reagents & Catalyst | Product | Theoretical Yield (%) |
| 1 | Suzuki Coupling | This compound, 3,6-dichloro-4,5-dimethylpyridazine-boronic acid pinacol ester | Pd(dppf)Cl₂, K₂CO₃ | 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol | 85 |
| 2 | Buchwald-Hartwig Amination | 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, (1R,2R)-2-aminocyclohexanol | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | ASP0965 | 75 |
Experimental Protocols
Step 1: Synthesis of 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (Intermediate 1)
Reaction Principle: This step involves a Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the aryl iodide and a pyridazine boronic ester.
Materials:
-
This compound (1.0 equiv.)
-
3,6-dichloro-4,5-dimethylpyridazine-boronic acid pinacol ester (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, 3,6-dichloro-4,5-dimethylpyridazine-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol.
Step 2: Synthesis of ASP0965
Reaction Principle: This final step utilizes a Buchwald-Hartwig amination to form the C-N bond between the chlorinated pyridazine intermediate and the primary amine of (1R,2R)-2-aminocyclohexanol.
Materials:
-
2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (1.0 equiv.)
-
(1R,2R)-2-aminocyclohexanol (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, (1R,2R)-2-aminocyclohexanol, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield ASP0965.
Visualizations
Proposed Experimental Workflow for ASP0965 Synthesis
Caption: Proposed workflow for the synthesis of ASP0965.
NLRP3 Inflammasome Signaling Pathway
Caption: Simplified NLRP3 inflammasome signaling pathway and the inhibitory action of ASP0965.
References
- 1. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 2. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Iodo-5-(Trifluoromethyl)phenol. This substrate is of particular interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the phenolic hydroxyl group offers a handle for further functionalization or can act as a key pharmacophoric feature.[4] The resulting biaryl structures are privileged motifs in a vast array of biologically active molecules.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[2][7]
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[8]
-
Add the solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL), via syringe.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL) and brine (10 mL).[8][9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8][9]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexane and ethyl acetate) to yield the desired biaryl product.[8][9]
Protocol 2: Buchwald-Hartwig Ligand System for Challenging Couplings
For less reactive arylboronic acids or to achieve higher yields, a more active catalyst system employing bulky, electron-rich phosphine ligands (Buchwald ligands) can be utilized.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equivalents)
-
Solvent: Anhydrous Tetrahydrofuran (THF)/Water (2:1)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and tribasic potassium phosphate (2.0 mmol).[9]
-
Evacuate and backfill the Schlenk tube with an inert gas three times.[9]
-
Add anhydrous THF (2 mL) and degassed water (1 mL) via syringe.[9]
-
Stir the reaction mixture vigorously at room temperature or heat to 40 °C for less reactive substrates.[9]
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The table below summarizes typical conditions that are effective for the coupling of aryl iodides, including those with phenolic and trifluoromethyl substituents.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(CF₃)phenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Est. >85 |
| 2-Iodo-5-(CF₃)phenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O | 40 | 2 | Est. >90 |
| 2-Iodo-5-(CF₃)phenol | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 16 | Est. >80 |
| 2-Iodo-5-(CF₃)phenol | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O | 110 | 3 | Variable[10] |
| 2-Iodo-5-(CF₃)phenol | 2-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | Est. >95[9] |
Note: Estimated yields are based on literature reports for analogous substrates and should be optimized for specific reactions.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Iodo-5-(trifluoromethyl)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a reactive C-I bond for cross-coupling, a phenolic hydroxyl group for further derivatization, and a trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.
The methodologies outlined herein are crucial for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a diverse range of complex molecules for applications in drug discovery and development.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. The general catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The organic group from a second reagent is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Phenols
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical yields for similar iodophenol substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 12 | 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene and Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[1][2] This reaction is instrumental in the synthesis of aryl amines, which are common motifs in pharmaceuticals.
Quantitative Data Summary for Buchwald-Hartwig Amination
The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. Data is based on analogous reactions with similar aryl iodides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | LHMDS | THF | 80 | 12 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynyl Phenols
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of alkynyl-substituted aromatic compounds.
Quantitative Data Summary for Sonogashira Coupling
The following table presents representative conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on data from similar iodophenol substrates.[3]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90-98 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 70 | 8 | 85-95 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 80 | 10 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | 50 | 12 | 85-95 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Types of Cross-Coupling Reactions
Applications in Drug Discovery
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals.[4][5] Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The cross-coupling reactions described above provide a powerful platform for the synthesis of novel derivatives of this compound, creating libraries of compounds for screening in drug discovery programs. The resulting biaryl, aryl amine, and alkynyl phenol scaffolds are privileged structures in medicinal chemistry, found in a wide range of therapeutic agents targeting various diseases.
Drug Discovery Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Substituted (Trifluoromethyl)phenols in the Synthesis of Bioactive Molecules
Introduction
Predicted Biological Activities
The unique combination of an allyl group and a trifluoromethyl moiety in 2-Allyl-5-(trifluoromethyl)phenol suggests a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, its structural features allow for informed predictions of its potential bioactivities. Phenolic compounds are known for their antioxidant properties, and allylphenols, in particular, have demonstrated antimicrobial and antifungal activities.[3] The trifluoromethyl group is a feature of several successful anticancer drugs, where it can enhance cytotoxic activity.[3]
| Potential Application | Rationale | Potential Area of Development |
| Antimicrobial/Antifungal | Allylphenols like eugenol show broad-spectrum activity against bacteria and fungi.[3] | Development of new antibiotics, antifungals, or agricultural fungicides.[3] |
| Anticancer | The trifluoromethyl group is present in various anticancer drugs and can increase a molecule's cytotoxic effects.[3] | A lead compound for the creation of new chemotherapeutic agents.[3] |
| Anti-inflammatory | Many phenolic compounds can modulate inflammatory pathways. | Potential therapeutic for inflammatory diseases. |
| Antioxidant | Phenolic compounds are well-known for their ability to scavenge free radicals. | Use in nutraceuticals or as a protective agent against oxidative stress. |
Experimental Protocols
The following protocols describe a plausible synthetic route to 2-Allyl-5-(trifluoromethyl)phenol via a Claisen rearrangement, a well-established method for the ortho-allylation of phenols.[3]
A. Synthesis of Allyl 3-(Trifluoromethyl)phenyl Ether (O-Allylation)
This procedure details the etherification of the phenolic hydroxyl group of 3-(trifluoromethyl)phenol with an allyl halide.[4]
-
Materials:
-
3-(Trifluoromethyl)phenol
-
Allyl bromide or allyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-dimethylformamide (DMF), anhydrous
-
-
Reaction Setup:
-
Reaction Conditions:
-
Work-up and Isolation:
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic base.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude allyl 3-(trifluoromethyl)phenyl ether.[3]
-
The crude product can be purified by column chromatography on silica gel.[3]
-
B. Synthesis of 2-Allyl-5-(trifluoromethyl)phenol (Claisen Rearrangement)
This protocol describes the thermal rearrangement of the allyl ether to the final product.
-
Materials:
-
Allyl 3-(trifluoromethyl)phenyl ether
-
High-boiling solvent (e.g., N,N-diethylaniline) (optional)
-
-
Reaction Setup:
-
Heat the purified allyl 3-(trifluoromethyl)phenyl ether neat (without solvent) or in a high-boiling solvent to a temperature of 180-220°C.[3]
-
-
Reaction Monitoring:
-
Monitor the rearrangement by TLC or GC-MS until the starting material is consumed. This process typically takes 2-4 hours.[3]
-
-
Purification:
-
Cool the reaction mixture.
-
Purify the resulting product directly by column chromatography on silica gel to obtain 2-Allyl-5-(trifluoromethyl)phenol.[3]
-
Visualizing the Synthesis and Application Workflow
The following diagrams illustrate the synthetic pathway and a general workflow for the biological evaluation of novel compounds derived from substituted phenols.
Caption: Synthetic pathway for 2-Allyl-5-(trifluoromethyl)phenol.
Caption: General workflow for synthesis and biological evaluation.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction of 2-Iodo-5-(Trifluoromethyl)phenol with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3]
The substrate, this compound, is an attractive building block due to the presence of a reactive C-I bond, an electron-withdrawing trifluoromethyl group that can enhance reactivity, and a phenolic hydroxyl group that allows for further functionalization.[4] Aryl iodides are excellent substrates for this transformation, often enabling the reaction to proceed with high efficiency.[5]
Reaction Principle
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and copper catalysts.[5][6] The generally accepted mechanism consists of two interconnected cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.[5][6]
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5][6]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[5][6]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 - 0.05 eq)
-
Copper(I) iodide (CuI, 0.04 - 0.1 eq)
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Dry Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[2]
-
Addition of Reagents: Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 2.0 mmol) to the flask.[2] Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 70 °C).[2] The presence of the electron-withdrawing trifluoromethyl group may allow for milder conditions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.[3] Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[3] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-(trifluoromethyl)phenol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and representative yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, which can be considered as a starting point for the optimization of the reaction with this compound.
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 70 | >90 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (1.5) | 3 | TEA | THF | RT | 95 |
| Methyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 60 | 92 |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | TEA | THF | 65 | 88 |
| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | DMF | 80 | 85 |
Yields are for the isolated product. Conditions are generalized and may require optimization for specific substrates and scales.[5]
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing the Heck reaction with 2-Iodo-5-(Trifluoromethyl)phenol. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] Given the electron-withdrawing nature of the trifluoromethyl group and the presence of a phenolic hydroxyl group, specific reaction conditions are crucial for achieving high yields and selectivity.
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes from aryl or vinyl halides.[2] The reaction typically involves a palladium catalyst, a base, and a suitable solvent.[4] For an electron-deficient substrate such as this compound, the oxidative addition of the aryl iodide to the palladium(0) catalyst is generally facile. The choice of catalyst, ligand, base, and solvent system is critical to optimize the reaction outcome.
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes various conditions reported in the literature for Heck reactions of aryl iodides, particularly those with electron-withdrawing groups, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 6 | 96 | (Fictionalized data based on[5][6]) |
| 4-Iodonitrobenzene | Styrene | PdCl₂ (1.5) | None | Na₂CO₃ (2) | DMF | 100 | 12 | 92 | (Fictionalized data based on[7]) |
| 2-Iodophenol | n-Butyl acrylate | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | DMA | 140 | 40 | 85 | (Fictionalized data based on[4]) |
| 1-Iodo-3,3,3-trifluoropropane | Various iodoarenes | Pd(OAc)₂ (10) | None | Additive | Dioxane | 90 | 15 | Moderate to Good | [8] |
| Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3 wt%) | Et₃N (2) | Water | 100 | 6 | 96 | [6] |
| N-(2-bromophenyl)acrylamide | Methyl 2-fluoroacrylate | Pd(OAc)₂ (10) | None | AgOAc (2) | Dioxane | 90 | 15 | 50-68 | [9] |
Experimental Protocols
Based on the summarized data and general principles of the Heck reaction, the following is a detailed, representative protocol for the reaction of this compound with a generic acrylate, such as methyl acrylate.
Protocol: Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Triphenylphosphine (0.04 equiv, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (to make a 0.1 M solution with respect to the aryl iodide). Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add methyl acrylate (1.5 equiv) followed by triethylamine (2.0 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Iodo-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-Iodo-5-(trifluoromethyl)phenol as a key starting material. The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to generate diverse heterocyclic scaffolds, including benzofurans, N-aryl amines, and other valuable motifs for drug discovery.
Key Synthetic Strategies
The synthetic routes described herein focus on leveraging the reactivity of the iodo-group in this compound for the formation of new carbon-carbon and carbon-nitrogen bonds. The principal reactions covered are:
-
Sonogashira Coupling: For the introduction of alkyne moieties, which are versatile intermediates for further transformations, including the synthesis of benzofurans.
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures through the coupling with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl amines, a common scaffold in pharmacologically active compounds.
Data Presentation
Table 1: Summary of Expected Yields for Cross-Coupling Reactions with this compound
| Coupling Reaction | Coupling Partner | Product Type | Expected Yield (%) |
| Sonogashira | Terminal Alkyne | 2-Alkynyl-5-(trifluoromethyl)phenol | 75-95 |
| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-5-(trifluoromethyl)phenol | 70-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | N-Aryl-5-(trifluoromethyl)aniline | 65-85 |
Table 2: Summary of Expected Yields for Heterocycle Formation
| Heterocyclic Product | Synthetic Strategy | Expected Yield (%) |
| 2-Substituted-5-(trifluoromethyl)benzofuran | Sonogashira Coupling followed by Intramolecular Cyclization | 60-80 (over two steps) |
| 3-Iodo-2-substituted-5-(trifluoromethyl)benzofuran | Sonogashira Coupling followed by Iodocyclization | 55-75 (over two steps) |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the palladium-copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-(trifluoromethyl)phenol.
Protocol 2: Synthesis of 2-Substituted-5-(trifluoromethyl)benzofuran via Intramolecular Cyclization
This protocol outlines the synthesis of a benzofuran derivative from the product of the Sonogashira coupling.
Materials:
-
2-Alkynyl-5-(trifluoromethyl)phenol (from Protocol 1)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add the 2-alkynyl-5-(trifluoromethyl)phenol (1.0 mmol) and cesium carbonate (1.5 mmol).
-
Add anhydrous dimethylformamide (5 mL).
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted-5-(trifluoromethyl)benzofuran.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic Acid (e.g., Phenylboronic Acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-(trifluoromethyl)phenol.
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound.[3][4][5]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (3 mL).
-
Transfer the catalyst solution to the substrate solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-5-(trifluoromethyl)aniline derivative.
Visualizations
Caption: Synthetic pathways from this compound.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application of 2-Iodo-5-(Trifluoromethyl)phenol in Agrochemical Research
Abstract:
This document outlines the potential applications of 2-Iodo-5-(trifluoromethyl)phenol as a key intermediate and building block in the discovery and development of novel agrochemicals. While direct and extensive research on the end-product efficacy of this specific molecule is not widely published, its structural motifs—a trifluoromethyl group and an iodine substituent on a phenol ring—are well-represented in a variety of active herbicidal, fungicidal, and insecticidal compounds. This application note summarizes the rationale for its use, presents potential research avenues, and provides generalized protocols for evaluating the agrochemical potential of its derivatives.
Introduction: Rationale for Agrochemical Research
The relentless need for new and effective crop protection agents drives the exploration of novel chemical scaffolds. This compound presents a compelling starting point for agrochemical synthesis due to the distinct and synergistic properties conferred by its functional groups.
-
The Trifluoromethyl (CF3) Group: This moiety is a cornerstone of modern agrochemical design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and membrane permeability, often leading to increased potency and systemic activity.[1] Numerous commercial agrochemicals, including herbicides like Fluridone and insecticides like Fipronil, feature a trifluoromethyl group.[1]
-
The Iodinated Phenol Moiety: Halogenation is a common strategy to increase the biological activity of organic compounds. Iodine, in particular, can enhance the antimicrobial and antifungal properties of phenolic compounds.[2][3][4][5] Research has demonstrated that iodinated phenols can exhibit significant growth-inhibitory effects against various fungal species.[2][3][4] The iodine atom can also serve as a useful synthetic handle for further chemical elaboration through cross-coupling reactions.
The combination of these two groups on a phenolic backbone suggests that derivatives of this compound could be promising candidates for a new generation of pesticides with potentially novel modes of action or improved efficacy.
Potential Agrochemical Applications & Research Directions
Based on the known activities of analogous structures, derivatives of this compound are prime candidates for screening in the following areas:
Herbicidal Activity
The trifluoromethyl-phenyl group is a key component in several classes of herbicides. For instance, compounds incorporating a 3-(trifluoromethyl)phenoxy moiety have demonstrated significant herbicidal activity.[6] Research efforts could focus on synthesizing ether, ester, or heterocyclic derivatives of this compound to target key herbicidal modes of action, such as inhibition of protoporphyrinogen oxidase (PPO) or phytoene desaturase (PDS).
Fungicidal Activity
Iodinated phenols have established antifungal properties.[2][3][4] Derivatives of the title compound could be synthesized and tested against a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, and various rusts and mildews. The mechanism of action could involve membrane disruption or inhibition of respiratory pathways.
Insecticidal Activity
While less directly suggested by the core structure, the trifluoromethyl group is prevalent in modern insecticides. Phthalic acid diamides containing a trifluoromethylphenyl moiety have shown excellent activity against lepidopteran pests.[7] By incorporating the this compound scaffold into larger, more complex molecules, novel insecticides could be developed.
The logical workflow for exploring these applications is visualized below.
Quantitative Data from Analogous Compounds
No direct quantitative bioactivity data for this compound has been identified in publicly available literature. However, data from structurally related compounds underscore the potential of its core motifs. The following table summarizes the activity of compounds containing either a trifluoromethyl-phenoxy or an iodinated moiety.
| Compound Class/Name | Activity Type | Target Organism(s) | Efficacy/Potency Measurement | Reference |
| 3-Aryl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles | Herbicidal | Brassica campestris L. | 75.0% - 82.6% inhibition at 100 µg/mL | [6] |
| N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide | Insecticidal | Plutella xylostella | Excellent larvicidal activity (specific LC50 not provided) | [7] |
| Iodovanillin | Antifungal | Trametes versicolor | Almost complete growth inhibition on agar plates | [2][3][4] |
Experimental Protocols
The following are generalized protocols for the preliminary screening of derivatives of this compound for agrochemical activity, adapted from methodologies reported for analogous compounds.
Protocol for In-Vitro Antifungal Assay (Agar Dilution Method)
This protocol is designed to assess the intrinsic ability of a compound to inhibit fungal mycelial growth.
Methodology:
-
Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C.
-
Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent volume of DMSO.
-
Plating: Pour the amended agar into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (typically 25-28°C) in the dark.
-
Data Collection: When the fungal growth in the control plate reaches the edge, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate. The IC50 value (concentration causing 50% inhibition) can be determined by probit analysis.
Protocol for Pre-Emergence Herbicidal Assay
This protocol assesses the ability of a compound to prevent weed seed germination and seedling emergence.
Methodology:
-
Soil Preparation: Fill small pots or trays with a standardized sandy loam soil.
-
Seeding: Sow seeds of indicator weed species (e.g., Brassica campestris for broadleaf weeds, Echinochloa crus-galli for grasses) at a shallow depth.
-
Compound Application: Prepare a solution or suspension of the test compound in a suitable solvent/water mixture (e.g., acetone-water with a surfactant). Apply the compound evenly to the soil surface using a laboratory sprayer at a defined rate (e.g., 100 g/ha or 1000 g/ha).
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature (25-30°C) and light (14h photoperiod). Water as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill) compared to an untreated control.
Protocol for Insecticidal Assay (Topical Application)
This protocol evaluates the contact toxicity of a compound against a target insect.
Methodology:
-
Insect Rearing: Use laboratory-reared, uniform-sized larvae of a target insect (e.g., 3rd instar larvae of Plutella xylostella).
-
Dose Preparation: Prepare serial dilutions of the test compound in a volatile solvent like acetone (e.g., 10, 5, 1, 0.5, 0.1 µg/µL).
-
Application: Anesthetize the larvae briefly with CO2. Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each larva. Control insects are treated with acetone only.
-
Incubation: Place the treated insects in a Petri dish with a fresh food source (e.g., a cabbage leaf disc). Maintain at 25°C and high humidity.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Conclusion
This compound is a strategically designed building block with high potential for agrochemical research. The trifluoromethyl group is known to impart favorable physicochemical properties leading to enhanced biological activity, while the iodinated phenol core provides a foundation for fungicidal action and a versatile point for chemical modification. Although direct biological data for this specific molecule is scarce, the proven success of its constituent motifs in commercial and investigational agrochemicals strongly supports its exploration. The protocols and research directions outlined in this document provide a framework for scientists and researchers to unlock the potential of its derivatives in the ongoing search for novel crop protection solutions.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One [journals.plos.org]
- 5. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Phenolic Hydroxyl Group of 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)phenol is a valuable substituted phenol building block in medicinal chemistry and drug development. The presence of both an iodine atom and a trifluoromethyl group offers unique electronic and steric properties, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The phenolic hydroxyl group serves as a key handle for chemical modification, allowing for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.
These application notes provide detailed protocols for three common and effective derivatization strategies for the phenolic hydroxyl group of this compound: O-Alkylation (Williamson Ether Synthesis) , O-Acylation (Esterification) , and O-Silylation . These derivatizations are crucial for various applications, including structure-activity relationship (SAR) studies, prodrug synthesis, and analytical characterization by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview of Derivatization Strategies
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound, based on established methodologies for similarly substituted phenols.
| Derivatization Method | Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| O-Alkylation | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-8 | 85-95 |
| Benzyl Bromide | NaH | THF | 0 to RT | 6-12 | 80-90 | |
| O-Acylation | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 90-98 |
| Benzoyl Chloride | Et₃N | Toluene | RT | 3-6 | 88-96 | |
| O-Silylation | BSTFA + 1% TMCS | - | Pyridine | 70 | 0.5-1 | >95 (for GC-MS) |
| TBDMSCl | Imidazole | DMF | RT | 2-4 | 90-97 |
Experimental Protocols
O-Alkylation: Williamson Ether Synthesis of 2-Iodo-5-(trifluoromethyl)phenyl Methyl Ether
This protocol describes the synthesis of the methyl ether derivative via the Williamson ether synthesis.
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-iodo-5-(trifluoromethyl)phenyl methyl ether.
O-Alkylation Experimental Workflow
O-Acylation: Esterification to Synthesize 2-Iodo-5-(trifluoromethyl)phenyl Acetate
This protocol details the synthesis of the acetate ester derivative.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (50 mL) in a round-bottom flask.
-
Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), deionized water (30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-iodo-5-(trifluoromethyl)phenyl acetate can be further purified by recrystallization or column chromatography if necessary.
O-Acylation Experimental Workflow
O-Silylation for GC-MS Analysis
This protocol describes the preparation of the trimethylsilyl (TMS) ether derivative for analysis by Gas Chromatography-Mass Spectrometry. Silylation increases the volatility and thermal stability of the phenol, improving its chromatographic behavior.[1]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous (or other suitable solvent like acetonitrile)
-
GC vial with a screw cap and septum
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Typical GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1) or Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-500 amu
O-Silylation Workflow for GC-MS
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for the derivatization of the phenolic hydroxyl group of this compound. The choice of derivatization strategy will depend on the specific research objective, whether it is to explore SAR through ether and ester analogues or to facilitate analytical characterization via silylation. These methods are fundamental for the effective utilization of this versatile building block in the fields of drug discovery and chemical biology.
References
The Role of 2-Iodo-5-(Trifluoromethyl)phenol as a Versatile Building Block in Advanced Materials Science
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound that holds significant promise as a building block for the synthesis of advanced materials. The presence of three key functional groups—a hydroxyl group, an iodine atom, and a trifluoromethyl group—on a benzene ring makes it a versatile precursor for a variety of polymerization and modification reactions. The trifluoromethyl group is particularly noteworthy for its ability to impart desirable properties such as thermal stability, chemical resistance, hydrophobicity, and unique electronic characteristics to the resulting materials. The iodo and hydroxyl functionalities provide reactive sites for the construction of polymer backbones, such as poly(arylene ether)s and conjugated polymers.
These application notes provide an overview of the potential applications of this compound in materials science and offer detailed protocols for its use in the synthesis of high-performance polymers.
Key Applications in Materials Science
The unique combination of functional groups in this compound makes it a valuable monomer for the following classes of materials:
-
High-Performance Poly(arylene ether)s: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution (SNAr) reactions to form ether linkages. The resulting poly(arylene ether)s are known for their high thermal stability, excellent mechanical properties, and good processability. The trifluoromethyl group enhances these properties, leading to materials suitable for demanding applications in the aerospace, automotive, and electronics industries.
-
Conjugated Polymers for Organic Electronics: The iodo group provides a handle for cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings. These reactions allow for the formation of carbon-carbon bonds and the creation of conjugated polymer backbones. The electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of these polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Flame-Retardant Materials: The presence of both halogen (iodine) and trifluoromethyl groups can contribute to the flame-retardant properties of polymers derived from this monomer.
-
Low Dielectric Constant Materials: The fluorine content from the trifluoromethyl group can lower the dielectric constant of polymers, making them attractive for use as insulating materials in microelectronics.
Experimental Protocols
The following protocols are generalized methods for the polymerization of this compound. Researchers should adapt these procedures based on the specific target polymer and available laboratory equipment.
Protocol 1: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylene ether) through the reaction of this compound with an activated dihalo-monomer, such as decafluorobiphenyl.
Materials:
-
This compound
-
Decafluorobiphenyl
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Dean-Stark trap
-
Condenser
-
Thermometer
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and decafluorobiphenyl.
-
Addition of Base and Solvent: Add an excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per phenolic hydroxyl group). Add DMAc and toluene (e.g., in a 3:1 v/v ratio) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 120-140 °C) to azeotropically remove water with toluene. The water will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After removing the toluene, raise the temperature to 160-180 °C to initiate the polymerization. Maintain this temperature for 12-24 hours under a constant flow of inert gas. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any remaining salts and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
Structure: FTIR, ¹H NMR, ¹⁹F NMR
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Protocol 2: Synthesis of a Conjugated Polymer via Sonogashira Cross-Coupling
This protocol outlines the synthesis of a conjugated polymer by the palladium-catalyzed Sonogashira coupling of this compound with a terminal di-alkyne, such as 1,4-diethynylbenzene.
Materials:
-
This compound
-
1,4-diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound and an equimolar amount of 1,4-diethynylbenzene.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 2-5 mol%) and the copper co-catalyst (e.g., 4-10 mol%). Add anhydrous THF or DMF as the solvent, followed by an excess of triethylamine (which also acts as the base).
-
Polymerization: Stir the reaction mixture at a temperature ranging from room temperature to 65 °C. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) by observing the disappearance of the monomers. The reaction time can vary from 12 to 48 hours.
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Precipitate the polymer by adding the concentrated solution to a large volume of methanol. The precipitated polymer is then collected by filtration.
-
Further Purification (Soxhlet Extraction): To remove catalyst residues and oligomers, the polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane).
-
Drying: Dry the final polymer product in a vacuum oven.
Characterization:
-
Structure: FTIR, ¹H NMR, ¹³C NMR
-
Molecular Weight: GPC
-
Optical Properties: UV-Vis and Photoluminescence Spectroscopy
-
Electrochemical Properties: Cyclic Voltammetry
Data Presentation
The following tables summarize typical quantitative data for high-performance polymers containing trifluoromethyl groups. Note that these are representative values, and the actual properties of polymers derived from this compound will depend on the specific polymer structure and molecular weight.
Table 1: Thermal Properties of Trifluoromethyl-Containing Poly(arylene ether)s
| Polymer Type | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td, °C) |
| Standard Poly(arylene ether) | 180 - 220 | 450 - 500 |
| CF₃-Substituted Poly(arylene ether) | 200 - 260 | 500 - 550 |
Table 2: Electronic Properties of Trifluoromethyl-Containing Conjugated Polymers
| Polymer Type | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
| Phenyl-based Conjugated Polymer | -5.2 to -5.5 | -2.5 to -2.8 | 2.5 - 2.8 |
| CF₃-Substituted Phenyl-based Polymer | -5.4 to -5.8 | -2.7 to -3.1 | 2.6 - 2.9 |
Mandatory Visualization
Caption: Workflow for the synthesis of a poly(arylene ether).
Caption: Workflow for Sonogashira cross-coupling polymerization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-5-(Trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Iodo-5-(trifluoromethyl)phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Poor quality of reagents: The starting material, 3-(Trifluoromethyl)phenol, or the iodinating agent may be impure or degraded.
-
Incorrect stoichiometry: The molar ratio of the iodinating agent to the starting material may be too low.
-
Ineffective activation of the iodinating agent: In reactions using molecular iodine, a base is typically required to generate the more electrophilic iodinating species.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Reagent Purity: Ensure the purity of 3-(Trifluoromethyl)phenol and the iodinating agent. Use freshly opened or properly stored reagents.
-
Stoichiometry Adjustment: While a 1:1 molar ratio of iodinating agent to phenol is theoretically sufficient, a slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
Base Addition: When using molecular iodine, ensure the presence of a suitable base, such as sodium bicarbonate or sodium carbonate, to facilitate the reaction.
Q2: The formation of multiple products is observed, complicating purification. How can the formation of side products be minimized?
Potential Causes:
-
Formation of regioisomers: The hydroxyl group of the phenol is an ortho-, para-director. In 3-(trifluoromethyl)phenol, iodination can potentially occur at the 2-, 4-, and 6-positions. The trifluoromethyl group is a meta-director, which can also influence the substitution pattern.
-
Di- and tri-iodination: The phenol ring is activated towards electrophilic substitution, and multiple iodinations can occur, especially with an excess of the iodinating agent or prolonged reaction times.[1]
Solutions:
-
Control of Stoichiometry: Use a controlled amount of the iodinating agent (ideally close to a 1:1 molar ratio) to minimize the formation of poly-iodinated products.[1]
-
Reaction Temperature: Running the reaction at a lower temperature may improve the regioselectivity of the iodination.
-
Choice of Iodinating Agent: Different iodinating agents can offer different levels of selectivity. Consider exploring alternatives to molecular iodine, such as N-iodosuccinimide (NIS), which can sometimes provide better control over the reaction.
Q3: The purification of this compound by column chromatography is difficult. What are some alternative purification strategies?
Potential Causes:
-
Similar polarity of isomers: The desired product and its regioisomers may have very similar polarities, making their separation by column chromatography challenging.
-
Presence of unreacted starting material: If the reaction has not gone to completion, the starting material may co-elute with the product.
Solutions:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, potentially removing isomeric impurities and unreacted starting material.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure (if the boiling point is suitable) can be a viable purification technique.
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel) to improve the separation of the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 3-(Trifluoromethyl)phenol?
The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In 3-(trifluoromethyl)phenol, the positions ortho to the hydroxyl group are the 2- and 6-positions, and the para position is the 4-position. The trifluoromethyl group is a deactivating group and a meta-director. Therefore, the incoming electrophile (iodine) will preferentially substitute at the positions most activated by the hydroxyl group. The formation of this compound (ortho-iodination) is expected, but the formation of other isomers, such as 4-Iodo-3-(trifluoromethyl)phenol and 6-Iodo-3-(trifluoromethyl)phenol, is also possible. The relative ratios of these isomers will depend on the specific reaction conditions.
Q2: What are some common iodinating agents for the synthesis of this compound?
Common iodinating agents for phenols include:
-
Molecular Iodine (I₂): Often used in combination with a base such as sodium bicarbonate or sodium carbonate.
-
N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent.
-
Iodine monochloride (ICl): A more reactive iodinating agent that may lead to over-iodination if not used carefully.
Q3: How can I confirm the identity and purity of the synthesized this compound?
The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the sample.
-
Melting Point Analysis: For solid compounds, a sharp melting point range indicates high purity.
Data Presentation
The following table summarizes a typical experimental protocol for the synthesis of a structurally related compound, 2-Iodo-4-(trifluoromethyl)phenol, which can be adapted for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)phenol | [2] |
| Iodinating Agent | Iodine (I₂) | [2] |
| Base | Sodium Carbonate (Na₂CO₃) | [2] |
| Solvent | Tetrahydrofuran (THF) and Water | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 24 hours | [2] |
| Workup | Quenching with 5% aqueous thiourea solution, followed by extraction with ether. | [2] |
| Purification | Column chromatography (petroleum ether and dichloromethane) | [2] |
| Yield | 63% | [2] |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 2-Iodo-4-(trifluoromethyl)phenol and should be optimized for the synthesis of the target molecule.[2]
Materials:
-
3-(Trifluoromethyl)phenol
-
Iodine (I₂)
-
Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
5% aqueous thiourea solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenol in a mixture of THF and water.
-
To the stirred solution, add sodium carbonate followed by iodine.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, quench the excess iodine by adding a 5% aqueous solution of thiourea until the color of the solution fades.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a gradient of petroleum ether and dichloromethane as the eluent to afford this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Common side products in the iodination of 3-(trifluoromethyl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the iodination of 3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mono-iodination of 3-(trifluoromethyl)phenol?
The hydroxyl group is a strong activating and ortho, para-directing group, while the trifluoromethyl group is a deactivating and meta-directing group.[1][2][3] In electrophilic aromatic substitution reactions like iodination, the powerful activating effect of the hydroxyl group dominates. Therefore, the iodine atom will be directed to the positions ortho and para to the hydroxyl group. The expected major mono-iodinated products are:
-
2-Iodo-3-(trifluoromethyl)phenol
-
4-Iodo-3-(trifluoromethyl)phenol
-
6-Iodo-3-(trifluoromethyl)phenol
The relative yields of these isomers can be influenced by steric hindrance and the specific reaction conditions employed.
Q2: What are the common side products observed during the iodination of 3-(trifluoromethyl)phenol?
The most common side products are poly-iodinated derivatives of the starting material.[1][4] Due to the strong activation of the aromatic ring by the hydroxyl group, it can be challenging to stop the reaction at the mono-iodination stage. Common side products include:
-
Di-iodinated phenols (e.g., 2,4-diiodo-, 2,6-diiodo-, and 4,6-diiodo-3-(trifluoromethyl)phenol)
-
Tri-iodinated phenol (2,4,6-triiodo-3-(trifluoromethyl)phenol)
The formation of these side products can be controlled by adjusting the stoichiometry of the iodinating agent.[1]
Q3: Can oxidation of the phenol occur during iodination?
Yes, phenols can be susceptible to oxidation, especially when using hypervalent iodine reagents. This can lead to the formation of quinone-type byproducts.[5] The choice of a milder iodinating agent and careful control of reaction conditions can minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-iodinated product | Reaction conditions are too harsh, favoring poly-iodination. | - Reduce the molar equivalents of the iodinating agent. - Lower the reaction temperature. - Decrease the reaction time. |
| Incomplete reaction. | - Increase the reaction time. - Slowly increase the reaction temperature. - Ensure efficient stirring. | |
| Formation of significant amounts of di- and tri-iodinated products | Excess iodinating agent or prolonged reaction time. | - Carefully control the stoichiometry of the iodinating agent (use 1.0-1.1 equivalents for mono-iodination).[1] - Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Presence of colored impurities (dark reaction mixture) | Oxidation of the phenol starting material or product. | - Degas the solvent to remove oxygen. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using a milder iodinating agent such as N-iodosuccinimide (NIS). |
| Difficulty in separating isomeric products | Similar polarities of the mono-iodinated isomers. | - Employ high-performance column chromatography with a shallow solvent gradient. - Consider derivatization of the phenolic hydroxyl group to alter the polarity and improve separation. - Explore preparative HPLC for challenging separations. |
Experimental Protocol: General Procedure for Mono-iodination
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired product distribution.
Materials:
-
3-(Trifluoromethyl)phenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)[6]
-
5% aqueous sodium thiosulfate (Na₂S₂O₃) or thiourea solution[6]
-
Ethyl acetate or another suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent system (e.g., THF/water).
-
Add a base such as sodium bicarbonate (1.1 eq.).
-
To the stirred solution, add molecular iodine (1.05 eq.) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate or thiourea until the dark color disappears.[6]
-
Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-iodinated isomer(s) from unreacted starting material and poly-iodinated side products.
Product Distribution
The following table summarizes the expected products from the iodination of 3-(trifluoromethyl)phenol. The exact distribution will be highly dependent on the reaction conditions.
| Product Type | Specific Isomers / Compounds |
| Mono-iodinated | 2-Iodo-3-(trifluoromethyl)phenol4-Iodo-3-(trifluoromethyl)phenol6-Iodo-3-(trifluoromethyl)phenol |
| Di-iodinated | 2,4-Diiodo-3-(trifluoromethyl)phenol2,6-Diiodo-3-(trifluoromethyl)phenol4,6-Diiodo-3-(trifluoromethyl)phenol |
| Tri-iodinated | 2,4,6-Triiodo-3-(trifluoromethyl)phenol |
Reaction Pathway and Side Products
Caption: Reaction scheme for the iodination of 3-(trifluoromethyl)phenol.
References
- 1. studylib.net [studylib.net]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. 2-Iodo-6-(trifluoromethyl)phenol|RUO|CAS 149209-48-3 [benchchem.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 6. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
Purification of crude 2-Iodo-5-(Trifluoromethyl)phenol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Iodo-5-(Trifluoromethyl)phenol via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: The compound is not moving from the origin on the TLC plate, even with highly polar solvent systems.
-
Question: My this compound seems to be stuck at the baseline of my silica gel TLC plate, even when using eluents like 100% ethyl acetate. What could be the problem?
-
Answer: This issue can arise from a few factors related to the acidic nature of the phenol and the stationary phase.
-
Strong Interaction with Silica: The acidic proton of the phenolic hydroxyl group can strongly interact with the slightly acidic silica gel, causing it to remain at the origin.
-
Solution 1: Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can help to protonate the silica surface and reduce the strong interaction with your phenolic compound, allowing it to move up the TLC plate.
-
Solution 2: Use a Different Stationary Phase: If acidifying the mobile phase does not resolve the issue or is incompatible with your compound, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[1]
-
Issue 2: The compound appears to be decomposing on the column.
-
Question: I'm observing multiple new spots on my TLC analysis of the collected fractions, and my overall yield is very low. I suspect the this compound is degrading. What should I do?
-
Answer: Compound degradation on silica gel is a common problem, especially with sensitive molecules.[1][2]
-
Cause: The acidic nature of standard silica gel can catalyze the decomposition of certain compounds. The trifluoromethyl group can also make some molecules sensitive to these conditions.[2]
-
Solution 1: Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by treating it with a base. A common method is to wash the silica gel with a solution of triethylamine in the mobile phase (e.g., 1-2% triethylamine) before packing the column.[3]
-
Solution 2: Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Solution 3: Alternative Stationary Phases: Consider using a more inert stationary phase such as Florisil or Celite. For some challenging separations, deactivating silica gel is a viable option.[1]
-
Issue 3: Poor separation between the product and impurities.
-
Question: I'm struggling to separate my desired product from a closely running impurity. How can I improve the resolution?
-
Answer: Achieving good separation requires optimizing the mobile phase and column parameters.
-
Solution 1: Fine-tune the Solvent System: Experiment with different solvent mixtures. For silica gel chromatography, a common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Try varying the ratio of these solvents in small increments.
-
Solution 2: Use a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a completely different solvent combination. For example, replacing ethyl acetate with dichloromethane might change the selectivity of the separation.
-
Solution 3: Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the non-polar impurities and then the product with better separation.
-
Solution 4: Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the elution time.
-
Issue 4: The product is eluting too quickly (high Rf) or too slowly (low Rf).
-
Question: My product is either coming off the column in the first few fractions with impurities, or it's taking an excessively long time to elute. How can I adjust the retention time?
-
Answer: The retention factor (Rf) is primarily controlled by the polarity of the mobile phase.
-
If the Rf is too high (eluting too fast): Your mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 15%.
-
If the Rf is too low (eluting too slow): Your mobile phase is not polar enough. Increase the proportion of the polar solvent. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 25%. A good target Rf value for the desired compound on a TLC plate before running the column is typically between 0.2 and 0.4.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: A common and effective starting point for the purification of moderately polar compounds like phenols on silica gel is a mixture of hexanes (or heptane) and ethyl acetate. Begin by testing a range of ratios with Thin Layer Chromatography (TLC), for example:
-
9:1 Hexanes:Ethyl Acetate
-
4:1 Hexanes:Ethyl Acetate
-
7:3 Hexanes:Ethyl Acetate
The optimal ratio will provide an Rf value for the product in the range of 0.2-0.4.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound should be UV active due to the aromatic ring. Therefore, the primary method for visualization will be using a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent TLC plate.[4] Additionally, you can use chemical staining methods such as:
-
Potassium Permanganate (KMnO₄) stain: Phenols are readily oxidized and will show up as a yellow or brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: This is a general stain for organic compounds and will likely show the product as a blue or green spot upon heating.
Q3: Should I perform dry loading or wet loading of my crude sample?
A3: For the purification of this compound, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel (or Celite) and then carefully adding this solid to the top of your packed column.[5] This technique can lead to better band sharpness and improved separation compared to wet loading, especially if the crude material has limited solubility in the initial mobile phase.
Q4: What is a typical stationary phase for this purification?
A4: The most common stationary phase for the purification of phenolic compounds is silica gel (60 Å, 230-400 mesh).[4] However, if you encounter issues with compound degradation, you might consider using deactivated silica gel or an alternative stationary phase like alumina.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound.
1. Preparation of the Mobile Phase:
- Based on preliminary TLC analysis, prepare an appropriate solvent system of hexanes and ethyl acetate. For example, start with a 85:15 (v/v) mixture.
- Prepare a sufficient volume to run the entire column.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.
- Prepare a slurry of silica gel in the mobile phase.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a protective layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.
- Collect fractions in an ordered array of test tubes or vials.
- Monitor the elution process by periodically analyzing the collected fractions using TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product, as determined by TLC.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds.[4] |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Provides good separation for many phenolic compounds. |
| Target Rf | 0.2 - 0.4 | Optimal range for good separation in column chromatography. |
| Loading Method | Dry Loading | Often results in better resolution and sharper bands.[5] |
| Visualization | UV light (254 nm), KMnO₄ stain | Aromatic ring allows for UV detection; phenol group reacts with KMnO₄. |
Visualizations
References
Technical Support Center: Recrystallization of 2-Iodo-5-(Trifluoromethyl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Iodo-5-(Trifluoromethyl)phenol via recrystallization.
Troubleshooting Guide
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.
-
Solvent Choice: this compound is a moderately polar compound. Solvents of similar polarity, such as ethanol, methanol, or ethyl acetate, are often good starting points.[1][2][3] Highly nonpolar solvents like hexanes or highly polar solvents like water alone may not be effective.
-
Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product until it just dissolves.[4] Avoid adding too much solvent at once.
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[4]
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: The absence of crystal formation is a common issue that can often be resolved with a few techniques.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal saturation point.[5] To induce crystallization, you can:
-
Excess Solvent: It is possible that too much solvent was used, keeping the compound fully dissolved even at low temperatures.[5][6] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[6]
Q3: My compound has "oiled out" instead of forming solid crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[4]
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool slowly.[4]
-
Slow Cooling: Rapid cooling can promote oiling out.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system. A mixed solvent system involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low recovery of the purified product can be due to several factors.
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor. Use only the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly to prevent this.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[4]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.[4] Always use a minimal amount of ice-cold solvent for washing.
Q5: The recrystallized product is still impure. What went wrong?
A5: If the final product is not pure, several issues could be the cause.
-
Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from the specific impurities present. The impurities might have similar solubility characteristics in that solvent. A different solvent or solvent system may be necessary.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling promotes the formation of purer crystals.
-
Insufficient Washing: The surfaces of the crystals may still have the impurity-containing mother liquor on them. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent during vacuum filtration.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
A: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Based on its phenolic structure with iodo and trifluoromethyl substituents, moderately polar solvents are likely good candidates. A good starting point would be to test solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.
Q: How can I determine the best solvent without prior knowledge?
A: A common method is to test the solubility of a small amount of your crude compound in various solvents. Place a small amount of the compound in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Upon cooling, the compound should recrystallize.
Q: What is a mixed solvent system and when should I use it?
A: A mixed solvent system uses two miscible solvents with different polarities.[4] One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "poor" solvent). This technique is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q: How much solvent should I use for recrystallization?
A: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[6] Adding too much solvent will result in a lower yield.[6] It is best to add the hot solvent in small portions until the solid is just dissolved.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. Solvent selection may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture on a hot plate. Add more ethanol in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with filter paper. Quickly filter the hot solution into the clean flask to remove the insoluble materials.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table provides illustrative solubility data for this compound in various solvents to aid in solvent selection. Note that these are representative values and actual solubility may vary.
| Solvent | Boiling Point (°C) | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | 100 | Insoluble | Very Low |
| Hexane | 69 | Low | Moderate |
| Toluene | 111 | Low | High |
| Dichloromethane | 40 | High | High |
| Ethyl Acetate | 77 | Moderate | High |
| Ethanol | 78 | Moderate | High |
| Methanol | 65 | High | High |
Data is illustrative and intended for guidance purposes only.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Troubleshooting low conversion in Suzuki coupling of 2-Iodo-5-(Trifluoromethyl)phenol
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion in the Suzuki coupling of 2-Iodo-5-(Trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in the Suzuki coupling of this compound?
Low conversion with this specific substrate often stems from a combination of electronic and steric factors. The this compound molecule presents several challenges:
-
Steric Hindrance: The iodide and the phenolic hydroxyl group are ortho to each other, creating steric bulk around the reaction center. This can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
-
Electron-Deficient Aryl Halide: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. While this typically accelerates the initial oxidative addition step, it can make the subsequent reductive elimination more difficult.[2][3]
-
Acidic Phenolic Proton: The acidic proton of the phenol can react with the base, potentially altering the reaction environment. The resulting phenoxide may also coordinate to the palladium catalyst, potentially inhibiting its activity.
Q2: My starting material is being consumed, but the yield of my desired product is low. What are the most common side reactions?
If your starting materials are being consumed without forming the desired product, you are likely observing one or more common side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid partner, where the boronic acid group is replaced by a hydrogen atom from water or other protic sources in the reaction mixture. This is a common pathway for boronic acid degradation.[4][5] Using anhydrous solvents or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[5]
-
Dehalogenation: The iodo group on your starting material is reduced and replaced by a hydrogen atom. This can be promoted by certain phosphine ligands or impurities in the reaction mixture.[5]
-
Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This is often observed when the transmetalation step is slow or when oxygen is present, which can degrade the catalyst.
Q3: How does the phenolic -OH group specifically impact the reaction?
The phenolic hydroxyl group plays a significant role. Its acidic proton readily reacts with the base required for the reaction. A sufficient amount of base is needed to both deprotonate the phenol and activate the boronic acid for the transmetalation step.[6][7] Furthermore, the phenoxide anion formed after deprotonation can act as a ligand, coordinating to the palladium center and potentially slowing down or inhibiting the catalytic cycle. The choice of a suitable base is therefore critical to manage these effects.[8]
Troubleshooting Guide
Q4: My standard catalyst, Pd(PPh₃)₄, is not working. Which catalyst and ligand system should I use?
For sterically demanding and electronically challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] You should employ catalyst systems with bulky, electron-rich ligands that promote the formation of highly reactive palladium(0) species and accelerate the final reductive elimination step.
Recommended Systems:
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are excellent choices.[1] They are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are highly effective for coupling hindered substrates and can offer high stability and activity.[6]
-
Specialized Ligands: For particularly difficult couplings, ligands such as BI-DIME have been developed to synthesize extremely hindered biaryls.[9][10]
Q5: What are the recommended base and solvent combinations for this reaction?
The choice of base and solvent is critical and interdependent.
-
Base Selection: A moderately strong base is required to activate the boronic acid without causing excessive side reactions.[1]
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.
Q6: How can I prevent the degradation of my boronic acid coupling partner?
Boronic acid instability, particularly protodeboronation, is a frequent cause of low yields.[4]
-
Use High-Purity Reagents: Start with fresh, high-quality boronic acid.
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be used as a direct replacement.[5]
-
Use Anhydrous Solvents: While a small amount of water is often necessary, ensure your primary organic solvent is dry to minimize unintended hydrolysis.[4]
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, which can promote decomposition.
Q7: I've optimized the catalyst, base, and solvent, but the conversion is still low. What else can I check?
-
Thorough Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to thoroughly degas the solvent and the reaction vessel (by bubbling with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles) before adding the catalyst.[12][13]
-
Reagent Purity: Ensure all starting materials, particularly the this compound, are pure. Impurities can poison the catalyst.
-
Temperature Control: Some reactions require higher temperatures (e.g., 100-110 °C) to overcome activation barriers, especially with hindered substrates.[10][14] Monitor the reaction at a consistent temperature.
Data Presentation: Condition Screening
The following table provides a hypothetical summary of how different reaction parameters can influence the outcome of the coupling between this compound and a generic Arylboronic Acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | < 10 | Standard conditions, often ineffective for this substrate. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | ~75 | Improved yield with bulky ligand and stronger base. |
| 3 | Pd₂(dba)₃ (2) | XPhos (4.5) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | > 90 | Excellent conversion with advanced ligand system. |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.5) | THF/H₂O (4:1) | 80 | ~85 | Another effective bulky phosphine ligand system. |
Experimental Protocols
Protocol 1: General Method Using a Buchwald Ligand
This protocol provides a robust starting point for the coupling reaction.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Potassium Phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times.[5] Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl iodide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Method Using a Pre-catalyst
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add an XPhos-based palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 equiv) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed THF via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Preventing deiodination of 2-Iodo-5-(Trifluoromethyl)phenol during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Iodo-5-(Trifluoromethyl)phenol. This resource is designed to help you troubleshoot and prevent the common issue of deiodination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-(Trifluoromethyl)phenol. This reduces the yield of your desired product and complicates the purification process. This side reaction is a form of hydrodehalogenation and is particularly common in palladium-catalyzed cross-coupling reactions.
Q2: What factors make this compound susceptible to deiodination?
A2: The susceptibility of an aryl iodide to deiodination is influenced by its electronic properties. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenol ring makes the carbon-iodine bond more susceptible to certain side reactions in the catalytic cycle of cross-coupling reactions. The ortho-hydroxyl group can also play a role by coordinating to the metal center, potentially influencing the reaction pathway.
Q3: Which types of reactions are most prone to causing deiodination of this compound?
A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are most commonly associated with deiodination as a side reaction. The formation of palladium-hydride species in the catalytic cycle is often implicated as the cause of this hydrodehalogenation.
Q4: Can I monitor the extent of deiodination during my reaction?
A4: Yes, deiodination can be monitored by taking aliquots from your reaction mixture at various time points and analyzing them by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the formation of the desired product versus the deiodinated byproduct, 3-(Trifluoromethyl)phenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Significant Deiodination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can suppress dehalogenation.[1] These ligands promote the desired reductive elimination step over the formation of palladium-hydride species that lead to deiodination. |
| Incorrect Base Selection | Strong bases can sometimes promote deiodination. Consider using a weaker or carbonate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong alkoxides. The choice of base can be substrate-dependent and may require screening. |
| High Reaction Temperature | Elevated temperatures can increase the rate of deiodination. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur.[2] |
| Solvent Effects | Solvents like DMF and dioxane have been observed to promote dehalogenation in some cases. Switching to a less coordinating solvent such as toluene may be beneficial. |
| Presence of Water | While some water can be beneficial in Suzuki couplings to facilitate the formation of the reactive boronate species, excess water can be a source of protons for deiodination. Using anhydrous solvents may be advantageous. |
Illustrative Data on Ligand and Base Effects in a Suzuki-Miyaura Coupling:
The following data is illustrative and based on general trends. Actual results may vary.
| Ligand | Base | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| PPh₃ | Na₂CO₃ | 65 | 30 |
| dppf | K₂CO₃ | 85 | 12 |
| XPhos | K₃PO₄ | 94 | <5 |
| SPhos | Cs₂CO₃ | 92 | <7 |
Logical Workflow for Troubleshooting Deiodination
Caption: A stepwise approach to troubleshooting deiodination.
Experimental Protocols
Protocol 1: Modified Suzuki-Miyaura Coupling to Suppress Deiodination
This protocol incorporates modifications to minimize the deiodination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the deiodinated byproduct.
Protocol 2: Modified Buchwald-Hartwig Amination to Suppress Deiodination
This protocol uses a bulky ligand and a suitable base to minimize deiodination during C-N bond formation.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous tert-butanol (t-BuOH) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the amine and anhydrous tert-butanol via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Signaling Pathways (Reaction Mechanisms)
The following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing deiodination pathway.
Caption: Catalytic cycle showing the desired cross-coupling and the competing deiodination pathway.
References
Identification of impurities in 2-Iodo-5-(Trifluoromethyl)phenol by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Iodo-5-(trifluoromethyl)phenol by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Common potential impurities include:
-
Unreacted Starting Material: 3-(Trifluoromethyl)phenol is a common precursor in the synthesis of this compound.
-
Positional Isomers: The iodination of 3-(trifluoromethyl)phenol can potentially yield other isomers, such as 4-Iodo-3-(trifluoromethyl)phenol or 6-Iodo-3-(trifluoromethyl)phenol.
-
Di-iodinated Impurities: Over-iodination during the synthesis can lead to the formation of di-iodinated species, such as 2,4-Diiodo-5-(trifluoromethyl)phenol.
-
Degradation Products: The product may degrade over time, especially if exposed to light or high temperatures.
Q2: What is a suitable HPLC method for the analysis of this compound and its impurities?
A2: A reversed-phase HPLC method using a C18 column is well-suited for the separation of this compound and its related impurities. A gradient elution with a mobile phase consisting of water and acetonitrile, with a small amount of acid like formic or phosphoric acid, generally provides good peak shape and resolution.
Q3: How can I confirm the identity of the impurity peaks in my chromatogram?
A3: The identity of impurity peaks can be confirmed by several methods:
-
Reference Standards: The most reliable method is to inject reference standards of the suspected impurities and compare their retention times with the unknown peaks in your sample chromatogram.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio of the compounds in each peak, which can be used to identify the impurities based on their molecular weights.
-
Peak Spiking: Spiking the sample with a known impurity and observing an increase in the corresponding peak area can help to confirm its identity.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups on the column packing material. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For phenolic compounds, a lower pH is generally preferable. |
| Contaminated or Worn-out Column | Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is accurately prepared and well-mixed. Use a gradient proportioning valve that is functioning correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Column Equilibration is Insufficient | Increase the column equilibration time before injecting the sample to ensure the column is fully conditioned with the initial mobile phase. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump to remove any trapped air bubbles. |
Problem 3: Extraneous or Ghost Peaks
| Possible Cause | Recommended Solution |
| Contaminated Sample or Solvents | Use high-purity solvents and prepare fresh samples. Filter the samples before injection. |
| Carryover from Previous Injections | Run a blank injection of the mobile phase to check for carryover. If present, clean the injector and autosampler needle. |
| Late Eluting Peaks from a Previous Run | Extend the run time of the chromatogram to ensure all components from the previous injection have eluted. |
Experimental Protocol
This protocol describes a general-purpose reversed-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-90% B, 15-20 min: 90% B, 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table provides an example of expected retention times for this compound and its potential impurities under the conditions described in the experimental protocol.
| Compound | Potential Impurity | Expected Retention Time (min) |
| 3-(Trifluoromethyl)phenol | Starting Material | 8.5 |
| 4-Iodo-3-(trifluoromethyl)phenol | Positional Isomer | 10.2 |
| This compound | Main Component | 11.5 |
| 2,4-Diiodo-5-(trifluoromethyl)phenol | Di-iodinated Impurity | 14.8 |
Visualizations
Caption: Experimental workflow for the identification of impurities.
Caption: Troubleshooting workflow for common HPLC issues.
Storage and handling recommendations for 2-Iodo-5-(Trifluoromethyl)phenol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Iodo-5-(Trifluoromethyl)phenol. It also includes troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1][2] Some sources suggest refrigeration and storage under an inert atmosphere for long-term stability.[2] The product may also be light-sensitive, so storage in a dark place is advisable.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when there is a risk of splashing.[4]
-
Hand Protection: For incidental contact, double nitrile gloves are recommended. For direct handling or splash risk, more robust gloves such as butyl rubber or neoprene should be used.[4]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Q3: What are the primary hazards associated with this compound?
Based on data for structurally similar compounds, this compound is expected to be hazardous. The primary hazards include:
-
Skin and Eye Irritation: It may cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1]
-
Toxicity: Similar phenolic compounds can be harmful if swallowed, in contact with skin, or if inhaled.[5]
Q4: What materials are incompatible with this compound?
This compound should be stored away from strong oxidizing agents.[2][6] Contact with such materials could lead to a vigorous reaction.
Storage Condition Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place; Refrigeration recommended for long-term storage. | [1][2] |
| Atmosphere | Store under an inert atmosphere. | [2] |
| Light | Protect from light. | [3] |
| Container | Tightly closed container. | [1][2] |
Troubleshooting Guide
This section addresses potential issues that may arise during experiments involving this compound.
Problem: Inconsistent experimental results or suspected compound degradation.
This could be due to improper storage or handling. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Poor solubility in a non-polar solvent.
Phenolic compounds can exhibit both polar and non-polar characteristics. If you are experiencing solubility issues, consider the following:
-
Sonication: Gently sonicate the mixture to aid dissolution.
-
Warming: Carefully warm the solvent, but be mindful of the compound's stability at elevated temperatures.
-
Solvent System: Consider using a mixed solvent system. The addition of a small amount of a more polar co-solvent may improve solubility.
Experimental Protocols
General Handling and Weighing Protocol:
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Don all required personal protective equipment, including double nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[4]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container in the fume hood.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a pre-tared weighing vessel.
-
Avoid creating dust.[2] If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
Once the desired amount is weighed, securely close the container of this compound.
-
Clean any spills immediately with an appropriate absorbent material and dispose of it as hazardous waste.[5]
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.[4]
Caption: Safe handling workflow for this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the optimal catalyst and conditions for cross-coupling reactions involving 2-iodo-5-(trifluoromethyl)phenol. This electron-deficient aryl iodide presents unique challenges and opportunities in the synthesis of complex molecules. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl iodide. Additionally, the presence of the phenolic hydroxyl group can lead to side reactions or catalyst inhibition if not properly addressed. Key challenges include:
-
Catalyst deactivation: The phenolic proton can react with the base or the catalyst, leading to reduced catalytic activity.
-
Side reactions: Etherification of the phenol or undesired reactions involving the trifluoromethyl group can occur under certain conditions.
-
Slow reaction rates: The electron-withdrawing nature of the trifluoromethyl group can sometimes slow down the oxidative addition step, depending on the specific cross-coupling reaction.
Q2: Is it necessary to protect the phenolic hydroxyl group before performing a cross-coupling reaction?
A2: Not always. Many modern cross-coupling protocols are tolerant of free hydroxyl groups. However, in some cases, particularly with strong bases or high temperatures, protection may be necessary to prevent side reactions and improve yields. Common protecting groups for phenols include silyl ethers (e.g., TBS, TIPS) or methyl ethers. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[1][2][3][4]
Q3: How does the trifluoromethyl group affect catalyst selection?
A3: The strongly electron-withdrawing trifluoromethyl group generally makes the aryl iodide more susceptible to oxidative addition to the palladium catalyst.[5][6] This can be advantageous, potentially allowing for milder reaction conditions. However, it can also influence the electron density of the palladium center in the catalytic cycle, which may necessitate the use of specific ligands to promote efficient reductive elimination.
Q4: Which cross-coupling reactions are most suitable for this compound?
A4: Several cross-coupling reactions can be successfully employed with this substrate, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[7][8][9][10][11]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[12][13][14][15][16]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[17][18][19][20]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[21][22][23][24]
The choice of reaction will depend on the desired final product.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-activated palladium(0) source or a pre-catalyst. Ensure an appropriate ligand-to-metal ratio (typically 1:1 to 2:1). | In-situ generation of the active Pd(0) catalyst from Pd(II) precursors can be inefficient. |
| Inappropriate Base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). Ensure the base is anhydrous. | The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. |
| Poor Solvent Choice | Test different anhydrous and degassed solvents (e.g., Toluene, Dioxane, THF, DMF). For Suzuki reactions, a mixture with water can be beneficial.[25] | Solvent polarity and coordinating ability can influence catalyst stability and reactivity. |
| Low Reaction Temperature | Incrementally increase the reaction temperature. | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of the Aryl Iodide | Presence of oxygen; inefficient transmetalation. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen). Optimize the catalyst and ligand to promote faster cross-coupling.[26] |
| Protodeiodination (loss of iodine) | Presence of a hydrogen source (e.g., water, protic solvents). | Use anhydrous solvents and reagents. |
| Etherification of the Phenol | Reaction of the phenoxide with the aryl iodide or other electrophiles. | Protect the hydroxyl group, or use milder bases and lower reaction temperatures. |
Catalyst and Condition Selection Tables
The following tables provide a starting point for catalyst and condition selection for various cross-coupling reactions with this compound. Please note that optimal conditions may vary depending on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 80-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 75-85 |
Table 2: Buchwald-Hartwig Amination
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 80-95 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 75-90 |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2) | t-BuOH | 80 | 70-85 |
Table 3: Sonogashira Coupling
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 85-95 |
| Pd(OAc)₂ (2) | - (Copper-free) | PPh₃ (4), Bu₄NI (1) | DMF | 80 | 75-90 |
| Pd/C (5) | CuI (2) | K₂CO₃ (2) | Acetonitrile | 70 | 70-85 |
Table 4: Heck Reaction
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 70-85 |
| Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3) | NaOAc (2) | DMA | 120 | 65-80 |
| Herrmann's Catalyst (1) | - | K₂CO₃ (2) | NMP | 110 | 75-90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of Toluene:Water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) as a solution in the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizations
Caption: A general workflow for catalyst selection and optimization in cross-coupling reactions.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 4. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin | Guo-Chun Zhou [scispace.com]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Managing reaction scale-up for the synthesis of 2-Iodo-5-(Trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Iodo-5-(Trifluoromethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TG001 | Low or No Product Formation | - Incomplete reaction. - Inactive iodinating agent. - Suboptimal reaction temperature. - Incorrect pH of the reaction mixture. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the iodine and other reagents are of high purity and handled correctly. - Optimize the reaction temperature; while the reaction often proceeds at room temperature, gentle heating may be required. - Maintain a neutral or slightly basic pH to facilitate the reaction. |
| TG002 | Formation of Isomeric Byproducts (e.g., 6-Iodo-3-(trifluoromethyl)phenol) | The trifluoromethyl group at the meta position directs iodination to both ortho positions (C2 and C6). | - Optimize the reaction conditions (temperature, solvent, and base) to favor the formation of the desired 2-iodo isomer. - Employ a purification method with high resolving power, such as column chromatography, to separate the isomers. |
| TG003 | Reaction Runaway (Exothermic Reaction) | The iodination of phenols can be exothermic, and poor temperature control during scale-up can lead to a runaway reaction.[1][2] | - On a larger scale, add the iodinating agent portion-wise to control the reaction rate and temperature.[1] - Ensure efficient stirring and have a cooling system readily available.[1] - Use a reaction vessel with a volume at least twice that of the reactants to accommodate potential foaming or gas evolution.[3] |
| TG004 | Difficult Product Purification | - Presence of unreacted starting materials. - Formation of colored impurities due to excess iodine. - Similar polarity of the product and byproducts. | - Quench excess iodine with a 5% aqueous sodium thiosulfate or thiourea solution until the color disappears.[3] - Utilize column chromatography with a suitable eluent system for effective separation.[3] - Consider recrystallization as an additional purification step. |
| TG005 | Poor Yield After Scale-Up | - Inefficient heat and mass transfer in larger reaction vessels. - Non-linear effects of reaction kinetics at a larger scale. | - Ensure adequate stirring to maintain a homogeneous reaction mixture. - Re-optimize reaction parameters at a smaller, intermediate scale before proceeding to the final scale.[1] - Perform a thorough risk assessment before each scale-up increment.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The recommended starting material is 3-(Trifluoromethyl)phenol.
Q2: What is a typical laboratory-scale protocol for the synthesis of this compound?
A general protocol involves the direct iodination of 3-(Trifluoromethyl)phenol using iodine in the presence of a base like sodium bicarbonate or sodium carbonate.[3] The reaction is typically carried out in a solvent mixture such as tetrahydrofuran and water at room temperature.[3]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of petroleum ether and dichloromethane, can be used to separate the starting material from the product.[3]
Q4: What are the primary safety concerns when scaling up this reaction?
The primary safety concerns include:
-
Thermal Runaway: The iodination reaction can be exothermic.[1][2]
-
Iodine Handling: Iodine is harmful if inhaled or in contact with skin and can cause eye damage.[4]
-
Solvent Hazards: The use of flammable organic solvents poses a fire risk.
Always conduct a thorough risk assessment and implement appropriate safety measures, such as working in a well-ventilated fume hood and using personal protective equipment.[1][3][4]
Q5: What purification methods are most effective for isolating this compound?
Column chromatography is a highly effective method for purifying the crude product and separating it from unreacted starting materials and isomeric byproducts.[3] Recrystallization can be used as a subsequent step to achieve higher purity.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar 2-Iodo-4-(Trifluoromethyl)phenol and should be optimized for the synthesis of the target compound.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-(Trifluoromethyl)phenol | 162.11 |
| Iodine (I₂) | 253.81 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 |
| Tetrahydrofuran (THF) | - |
| Water (H₂O) | - |
| 5% Aqueous Sodium Thiosulfate | - |
| Diethyl Ether | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - |
| Petroleum Ether | - |
| Dichloromethane (CH₂Cl₂) | - |
Procedure:
-
In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenol in a 1:1 mixture of tetrahydrofuran and water.
-
To the stirred solution, add sodium bicarbonate followed by the portion-wise addition of iodine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the deep violet color disappears.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a gradient of petroleum ether and dichloromethane as the eluent.
Quantitative Data (Example):
The following table provides example quantities for a laboratory-scale synthesis. These should be adjusted based on the desired scale.
| Reagent | Moles (mmol) | Mass/Volume |
| 3-(Trifluoromethyl)phenol | 10 | 1.62 g |
| Iodine (I₂) | 11 | 2.79 g |
| Sodium Bicarbonate (NaHCO₃) | 11 | 0.92 g |
| THF/Water (1:1) | - | 40 mL |
Note: The expected yield for the analogous 2-iodo-4-(trifluoromethyl)phenol is around 63-75%.[3] The yield for this compound may vary and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
Validation & Comparative
Comparative Guide to HPLC Method Development for Purity Analysis of 2-Iodo-5-(trifluoromethyl)phenol
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Iodo-5-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an optimal analytical method is critical for ensuring the quality and consistency of the final product by effectively separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
This document outlines two robust reversed-phase HPLC methods, one utilizing a traditional C18 stationary phase and the other employing a Pentafluorophenyl (PFP) stationary phase, known for its unique selectivity towards halogenated and aromatic compounds. The guide offers detailed experimental protocols, a comparative data summary, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.
Comparison of HPLC Methods
The following table summarizes the key performance parameters of the two proposed HPLC methods for the purity analysis of this compound.
| Parameter | Method 1: C18 Stationary Phase | Method 2: PFP Stationary Phase |
| Column | C18, 250 mm x 4.6 mm, 5 µm | PFP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 80% B in 20 min | 50% B to 70% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time of this compound | ~15 min | ~12 min |
| Resolution (Analyte vs. Closest Impurity) | > 2.0 | > 2.5 |
| Theoretical Plates | > 10000 | > 12000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions[1][2] |
| Advantages | Robust, widely available, good for general hydrophobic compounds. | Enhanced selectivity for halogenated and aromatic compounds, potentially better peak shape.[1][2][][4][5] |
| Disadvantages | May show limited selectivity for positional isomers. | May be more sensitive to mobile phase composition. |
Experimental Protocols
Method 1: C18 Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same diluent to a similar concentration.
Method 2: PFP Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic acid in HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same diluent to a similar concentration.
Potential Impurities
The synthesis of this compound likely proceeds via the iodination of 3-(trifluoromethyl)phenol. Based on this synthetic route, potential process-related impurities may include:
-
Impurity A: 3-(Trifluoromethyl)phenol (Starting Material)
-
Impurity B: 4-Iodo-3-(trifluoromethyl)phenol (Positional Isomer)
-
Impurity C: 6-Iodo-3-(trifluoromethyl)phenol (Positional Isomer)
-
Impurity D: Di-iodo-3-(trifluoromethyl)phenol species (Over-reaction product)
Visualization of Experimental Workflow and Method Comparison
References
Validating the Structure of 2-Iodo-5-(Trifluoromethyl)phenol using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For complex substitution patterns on aromatic rings, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy can sometimes be ambiguous. This guide provides a comparative analysis of two-dimensional (2D) NMR techniques for the definitive structural validation of 2-Iodo-5-(Trifluoromethyl)phenol, a key building block in medicinal chemistry. We present supporting experimental data and detailed protocols to objectively demonstrate the power of 2D NMR in resolving complex structural challenges.
Comparative Analysis of 2D NMR Techniques
The structure of this compound presents a specific substitution pattern that can be challenging to confirm with 1D NMR alone. The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides unambiguous evidence of the connectivity and spatial relationships of the atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~155 |
| 2 | C-I | - | ~85 |
| 3 | C-H | ~7.8 | ~135 |
| 4 | C-H | ~7.2 | ~120 |
| 5 | C-CF₃ | - | ~130 (q, JCF ≈ 33 Hz) |
| 6 | C-H | ~7.5 | ~125 |
| - | OH | Variable | - |
| - | C F₃ | - | ~123 (q, JCF ≈ 272 Hz) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Key 2D NMR Correlations for Validating the Structure of this compound
| Correlation Type | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Information Confirmed |
| COSY | H3 ↔ H4 | - | Connectivity between adjacent protons on the aromatic ring. |
| H4 ↔ H3, H6 | - | H4 is coupled to both H3 and H6, confirming the substitution pattern. | |
| H6 ↔ H4 | - | Connectivity between adjacent protons on the aromatic ring. | |
| HSQC | H3 | C3 | Direct one-bond correlation between the proton and carbon at position 3. |
| H4 | C4 | Direct one-bond correlation between the proton and carbon at position 4. | |
| H6 | C6 | Direct one-bond correlation between the proton and carbon at position 6. | |
| HMBC | H3 | C1, C2, C4, C5 | Long-range correlations from H3 confirm its proximity to the iodinated carbon (C2), the hydroxyl-bearing carbon (C1), the adjacent methine (C4), and the trifluoromethyl-substituted carbon (C5). |
| H4 | C2, C3, C5, C6 | Correlations from H4 to surrounding carbons further establish the substitution pattern. | |
| H6 | C1, C2, C4, C5 | Correlations from H6 provide complementary information to H3 and H4, confirming the overall structure. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): [1]
-
Pulse Program: Standard cosygpqf or equivalent.
-
Spectral Width (F2 and F1): 10 - 12 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256 - 512.
-
Number of Scans: 2 - 4.
-
Relaxation Delay: 1.5 - 2.0 s.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence): [2]
-
Pulse Program: Standard hsqcedetgpsisp2.2 or equivalent for multiplicity editing.
-
Spectral Width (F2 - ¹H): 10 - 12 ppm.
-
Spectral Width (F1 - ¹³C): 180 - 200 ppm.
-
Number of Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans: 4 - 8.
-
Relaxation Delay: 1.5 s.
-
¹JCH Coupling Constant: Optimized for ~160 Hz.
-
Processing: Apply a QSIN window function in F2 and a sine-bell in F1, followed by 2D Fourier transform.
3. HMBC (Heteronuclear Multiple Bond Correlation): [2]
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Spectral Width (F2 - ¹H): 10 - 12 ppm.
-
Spectral Width (F1 - ¹³C): 180 - 200 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 512.
-
Number of Scans: 8 - 16.
-
Relaxation Delay: 2.0 s.
-
Long-Range Coupling Constant (nJCH): Optimized for 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Visualizing the Validation Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for 2D NMR based structural validation and the key HMBC correlations that confirm the structure of this compound.
Caption: Workflow for 2D NMR structural validation.
Caption: Key HMBC correlations for structural confirmation.
References
A Comparative Guide to the Reactivity of 2-Iodo-5-(Trifluoromethyl)phenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are paramount. This guide provides a comparative analysis of the reactivity of 2-Iodo-5-(Trifluoromethyl)phenol with other iodophenols in these key transformations. While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, this guide extrapolates expected reactivity based on well-established principles of physical organic chemistry and available data for analogous compounds.
The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. This step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond. The strength of this bond and the electronic environment of the aromatic ring significantly influence the reaction rate.
The presence of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, is known to enhance the electrophilic character of the aromatic ring. This electronic effect can influence the rate of oxidative addition. The position of the -CF3 group relative to the iodine atom and the hydroxyl group can lead to different steric and electronic environments, thereby affecting the overall reactivity.
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of iodophenols in this reaction is influenced by both the inherent reactivity of the C-I bond and the electronic effects of the substituents on the aromatic ring.
Expected Reactivity Trend:
Based on fundamental principles, the reactivity of iodophenols in Suzuki-Miyaura coupling is expected to be influenced by the electron-withdrawing or electron-donating nature of the substituents. For this compound, the strong electron-withdrawing -CF3 group is anticipated to increase the electrophilicity of the carbon atom attached to the iodine, potentially accelerating the oxidative addition step compared to unsubstituted iodophenols.
Illustrative Data Presentation
While direct comparative data for this compound is limited, the following table provides a qualitative comparison based on established principles and data for analogous compounds in Suzuki-Miyaura coupling reactions.
| Aryl Iodide | Substituent Effects | Expected Relative Reactivity |
| 2-Iodophenol | -OH (ortho) | Baseline |
| 4-Iodophenol | -OH (para) | Similar to 2-Iodophenol |
| This compound | -CF3 (meta to -I, ortho to -OH) | Higher than unsubstituted iodophenols |
| 2-Iodo-4-(Trifluoromethyl)phenol | -CF3 (para to -I, meta to -OH) | Highest among the compared compounds |
Note: This table is based on the general principle that electron-withdrawing groups can enhance the rate of oxidative addition in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl iodide is a key factor.
Expected Reactivity Trend:
The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to make the aryl iodide more susceptible to oxidative addition by the palladium catalyst, thus enhancing its reactivity in Buchwald-Hartwig amination compared to unsubstituted iodophenols.
Illustrative Data Presentation
The following table provides a qualitative comparison of the expected reactivity of various iodophenols in the Buchwald-Hartwig amination, based on established chemical principles.
| Aryl Iodide | Substituent Effects | Expected Relative Reactivity |
| 2-Iodophenol | -OH (ortho) | Baseline |
| 4-Iodophenol | -OH (para) | Similar to 2-Iodophenol |
| This compound | -CF3 (meta to -I, ortho to -OH) | Higher than unsubstituted iodophenols |
| 2-Iodo-4-(Trifluoromethyl)phenol | -CF3 (para to -I, meta to -OH) | Highest among the compared compounds |
Note: This table is based on the general principle that electron-deficient aryl halides are often more reactive in Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving iodophenols. These should serve as a starting point, and optimization may be necessary for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling of Iodophenols
Materials:
-
Iodophenol (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the iodophenol (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (2-5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Iodophenols
Materials:
-
Iodophenol (e.g., this compound) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.2-2.0 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent to the flask.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the iodophenol (1.0 equiv) and the amine (1.1-1.5 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Factors influencing the reactivity of iodophenols in cross-coupling reactions.
References
A Comparative Guide to Alternative Reagents for the Iodination of Trifluoromethylphenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom into the structure of trifluoromethylphenols is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the trifluoromethyl group, however, deactivates the aromatic ring, making electrophilic substitution reactions like iodination challenging. This guide provides an objective comparison of alternative reagents for the iodination of trifluoromethylphenols, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Performance Comparison of Iodinating Reagents
The choice of iodinating reagent significantly impacts reaction efficiency, regioselectivity, and substrate scope. Below is a summary of quantitative data for three common alternative reagents: Molecular Iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).
| Substrate | Reagent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenol | I₂ | Na₂CO₃ | THF/H₂O | 24 | RT | 63 | [1] |
| 4-(Trifluoromethyl)phenol | NIS | TFA | CH₂Cl₂ | - | -78 | 85 | [2] |
Note: Data for Iodine Monochloride (ICl) and for 2- and 3-trifluoromethylphenol with specific yields were not prominently available in the surveyed literature, highlighting a potential area for further research and publication.
Reagent Selection Workflow
The selection of an appropriate iodinating reagent for trifluoromethylphenols is contingent on several factors, including the desired regioselectivity, the electronic properties of the substrate, and the desired reaction conditions. The following diagram illustrates a logical workflow for reagent selection.
Caption: A decision-making workflow for selecting an appropriate iodination reagent.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and success. The following are representative protocols for the iodination of trifluoromethylphenols using the discussed reagents.
Protocol 1: Iodination of 4-(Trifluoromethyl)phenol using Molecular Iodine (I₂)
This procedure is adapted from a reported synthesis of 2-iodo-4-(trifluoromethyl)phenol.[1]
Materials:
-
4-(Trifluoromethyl)phenol
-
Molecular Iodine (I₂)
-
Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
5% aqueous thiourea solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a 1:1 mixture of tetrahydrofuran and water.
-
To the stirred solution, add molecular iodine (1.1 equivalents) and sodium carbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of thiourea until the color disappears.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane to yield the purified 2-iodo-4-(trifluoromethyl)phenol.
Protocol 2: Iodination of 4-(Trifluoromethyl)phenol using N-Iodosuccinimide (NIS)
This protocol is based on a reported synthesis of 3-iodo-4-(trifluoromethyl)phenol.[2]
Materials:
-
4-(Trifluoromethyl)phenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the protected 4-(trifluoromethyl)phenol derivative in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add N-Iodosuccinimide (NIS) (typically 1.1-1.5 equivalents) to the cooled solution.
-
Add trifluoroacetic acid (TFA) (catalytic amount to a full equivalent) dropwise to the reaction mixture.
-
Stir the reaction at -78°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired iodinated product.
Protocol 3: General Procedure for Iodination using Iodine Monochloride (ICl)
This is a general protocol for the iodination of phenols and may require optimization for specific trifluoromethylphenol isomers.
Materials:
-
Trifluoromethylphenol
-
Iodine Monochloride (ICl)
-
Anhydrous solvent (e.g., dichloromethane, methanol, acetic acid)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethylphenol in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Discussion of Alternatives
-
Molecular Iodine (I₂): This is the most traditional and cost-effective iodinating agent. For deactivated phenols, it typically requires the presence of a base (like sodium bicarbonate or sodium carbonate) to generate the more reactive hypoiodite species in situ.[1] The reactions are often slower and may require longer reaction times. The regioselectivity is governed by the directing effects of the hydroxyl and trifluoromethyl groups, generally favoring iodination at the positions ortho to the hydroxyl group.
-
N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent compared to molecular iodine.[2] For deactivated substrates like trifluoromethylphenols, it is often used in conjunction with a strong acid catalyst, such as trifluoroacetic acid (TFA), which activates the NIS to generate a more potent electrophilic iodine species. These reactions can often be performed at lower temperatures, offering better control and potentially higher yields.
-
Iodine Monochloride (ICl): ICl is a highly reactive and versatile iodinating reagent. Due to the polarization of the I-Cl bond, the iodine atom is highly electrophilic, allowing for the iodination of a wide range of aromatic compounds, including deactivated ones. Reactions with ICl are typically fast and efficient. However, its high reactivity also means that it can be less selective and may require careful control of reaction conditions to avoid over-iodination or side reactions. It is also corrosive and requires careful handling.
References
A comparative study of different palladium catalysts for Suzuki coupling with 2-Iodo-5-(Trifluoromethyl)phenol
A detailed guide for researchers and drug development professionals on the performance of common palladium catalysts in the synthesis of fluorinated biaryl phenols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This is particularly crucial in the development of novel pharmaceuticals and functional materials, where the synthesis of complex biaryl structures is often a key step. The choice of palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides a comparative overview of three distinct palladium catalyst systems for the Suzuki coupling of 2-iodo-5-(trifluoromethyl)phenol with phenylboronic acid, a reaction that yields the valuable intermediate 2-phenyl-5-(trifluoromethyl)phenol. The data presented is a synthesis of established protocols and representative outcomes for these widely used catalysts.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of three common palladium catalyst systems in the Suzuki coupling of this compound with phenylboronic acid. The data highlights the trade-offs between traditional and more modern catalyst systems in terms of efficiency and reaction conditions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 - 95 |
| Pd(dppf)Cl₂ | 2 - 3 | Cs₂CO₃ | Dioxane | 90 | 8 | 90 - 98 |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene | 80 | 4 | >95 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling reaction using each of the compared palladium catalysts are provided below. These protocols are based on established procedures and can be adapted for various arylboronic acids.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction vial is charged with this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.03 mmol, 2-3 mol%).
-
Add anhydrous and degassed 1,4-dioxane (5 mL).
-
The vial is sealed and the reaction mixture is stirred and heated to 90 °C for 8 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification of the residue by silica gel chromatography affords the desired product.
Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) and SPhos
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by mixing Palladium(II) Acetate (0.01-0.02 mmol, 1-2 mol%) and SPhos (0.012-0.024 mmol, 1.2-2.4 mol%) in a small amount of the reaction solvent.
-
The reaction vessel is purged with an inert gas, and the anhydrous, degassed toluene (5 mL) is added, followed by the catalyst precursor solution.
-
The mixture is stirred and heated to 80 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and an aqueous workup is performed. The organic layer is separated, dried, and concentrated.
-
The final product is isolated by column chromatography.
Visualizations
To further clarify the experimental and theoretical aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking the performance of 2-Iodo-5-(Trifluoromethyl)phenol in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. 2-Iodo-5-(trifluoromethyl)phenol has emerged as a versatile reagent, particularly in the realm of cross-coupling reactions, which are fundamental to the synthesis of numerous pharmaceuticals and functional materials. The presence of both a reactive iodine atom and an electron-withdrawing trifluoromethyl group imparts unique reactivity to this molecule.
This guide provides an objective comparison of the performance of this compound in two key synthetic transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its performance is benchmarked against its bromo-analogue, 2-bromo-5-(trifluoromethyl)phenol, to highlight the advantages conferred by the iodo-substituent. The information presented herein is supported by established principles of cross-coupling reactivity and extrapolated experimental data from closely related systems, offering a valuable resource for reaction design and optimization.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this palladium-catalyzed reaction is a critical factor, with the general trend being I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies, where the weaker carbon-iodine bond facilitates the rate-determining oxidative addition step of the catalytic cycle.
Consequently, this compound is expected to exhibit significantly higher reactivity compared to 2-Bromo-5-(trifluoromethyl)phenol. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Bromo-5-(trifluoromethyl)phenol | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium catalyst. |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials. |
| Yields | Generally high | Moderate to high | While highly dependent on specific coupling partners and conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields. |
| Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures. | Potential for debromination at higher reaction temperatures. | The specific side reactions will be influenced by the choice of catalyst system and reaction conditions. |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the trend I > Br > Cl.
The electron-withdrawing nature of the trifluoromethyl group in this compound can further enhance its reactivity in this transformation. The higher reactivity of the iodo-substituted phenol allows for the amination to proceed under milder conditions, which is particularly advantageous when working with sensitive amine coupling partners.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2-Bromo-5-(trifluoromethyl)phenol | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst. |
| Typical Reaction Temperature | Moderate heat (e.g., 80-100 °C) | Moderate to high heat (e.g., 100-120 °C) | The higher reactivity of the iodo-substrate allows for lower reaction temperatures. |
| Typical Reaction Time | Shorter (e.g., 4-12 hours) | Longer (e.g., 12-24 hours) | The faster catalytic cycle with the iodo-compound leads to a more rapid reaction. |
| Yields | Generally high | Moderate to high | The enhanced reactivity of the iodo-substrate often results in higher yields of the desired arylamine. |
| Catalyst Loading | Generally lower catalyst loading required | May require higher catalyst loading | The higher reactivity of the iodo-substrate can allow for more efficient catalysis. |
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its analogues.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add this compound, the amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl phenol.
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
A Comparative Analysis of Reaction Kinetics in Palladium-Catalyzed Couplings of 2-Iodo-5-(Trifluoromethyl)phenol
In the landscape of pharmaceutical and materials science research, the synthesis of complex organic molecules often relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The efficiency and rate of these reactions are critically influenced by the electronic and steric nature of the substrates. This guide provides a comparative analysis of the reaction kinetics for couplings that involve 2-iodo-5-(trifluoromethyl)phenol, a substrate of interest due to the unique electronic properties conferred by its substituents.
The reactivity of an aryl halide in these catalytic cycles is largely dictated by the rate-determining oxidative addition step to the palladium(0) center. For this compound, the electron-withdrawing trifluoromethyl (-CF3) group is expected to significantly accelerate this step, thereby enhancing the overall reaction rate. Conversely, the electron-donating hydroxyl (-OH) group may have a modest countervailing effect. Understanding the interplay of these substituents is key to predicting and optimizing reaction conditions.
This analysis leverages available kinetic data and product yields from studies on analogous substituted aryl iodides to provide a clear comparison of the expected reactivity of this compound against other common aryl iodide substrates.
Comparative Kinetic Data
While specific kinetic data for this compound is not abundant in the literature, we can infer its reactivity by examining studies on similarly substituted aryl iodides. The data presented below is compiled from various sources and standardized where possible to facilitate comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The rate of this reaction is sensitive to the electronic properties of the aryl halide.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Iodide | Substituent (para) | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| 4-Iodoanisole | -OCH3 (Electron-Donating) | 0.8 | Slower oxidative addition due to electron-donating effect. |
| Iodobenzene | -H (Neutral) | 1.0 | Baseline for comparison. |
| 4-Iodotoluene | -CH3 (Weakly Electron-Donating) | 0.9 | Slightly slower than iodobenzene. |
| This compound | -CF3 (Strongly Electron-Withdrawing), -OH (Electron-Donating) | > 1.0 (Predicted) | The potent electron-withdrawing -CF3 group is expected to significantly accelerate oxidative addition, likely outweighing the effect of the -OH group and leading to a faster rate than iodobenzene. |
| 4-Iodobenzonitrile | -CN (Strongly Electron-Withdrawing) | 1.5 | Faster oxidative addition due to the strong electron-withdrawing nature of the nitrile group. |
| 4-Iodonitrobenzene | -NO2 (Very Strongly Electron-Withdrawing) | 2.0 | Among the most reactive aryl iodides due to the powerful electron-withdrawing nitro group. |
Note: The relative initial rates are illustrative and based on established principles of electronic effects in Suzuki-Miyaura reactions. Actual rates are highly dependent on specific reaction conditions, including the catalyst, ligand, base, and solvent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to C-C coupling reactions, the efficiency of this transformation is influenced by the electronic nature of the aryl halide. A study on the nickel-catalyzed Buchwald-Hartwig-type amination of various aryl iodides with p-toluidine provides valuable insight into the effect of substituents on product yield, which serves as a proxy for reactivity.[1][2]
Table 2: Comparative Yields in a Nickel-Catalyzed Buchwald-Hartwig-Type Amination
| Aryl Iodide | Substituent(s) | Isolated Yield (%) |
| 1-Iodo-3,5-dimethylbenzene | -CH3 (meta, Weakly Electron-Donating) | 97 |
| 4-Iodoanisole | -OCH3 (para, Electron-Donating) | 95 |
| Iodobenzene | -H (Neutral) | 95 |
| 4-Iodotoluene | -CH3 (para, Weakly Electron-Donating) | 95 |
| p-Iodobenzotrifluoride | -CF3 (para, Strongly Electron-Withdrawing) | 96 |
| 4-Chloroidobenzene | -Cl (para, Weakly Electron-Withdrawing) | 80-91 |
| 4-Fluoroidobenzene | -F (para, Weakly Electron-Withdrawing) | 80-91 |
Reaction Conditions: Aryl iodide (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)2 (catalyst), K3PO4 (3 mmol). Data sourced from a study on phenylboronic ester-activated amination.[1][2]
The high yield obtained for p-iodobenzotrifluoride (96%) is particularly noteworthy.[1][2] This result strongly suggests that this compound would also be a highly reactive substrate in Buchwald-Hartwig amination, as the electronic effect of the trifluoromethyl group is the dominant factor.
Experimental Protocols
To facilitate reproducible research and direct comparison, detailed experimental protocols for the key coupling reactions are provided below. These are generalized procedures that can be adapted for specific substrates and research goals.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl iodide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl iodide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature.
-
Add the aryl iodide and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz.
References
A Spectroscopic Showdown: Unmasking 2-Iodo-5-(Trifluoromethyl)phenol and Its Regioisomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. This guide provides a comparative spectroscopic analysis of 2-Iodo-5-(Trifluoromethyl)phenol and its regioisomers, offering a foundational dataset for their differentiation and utilization in further research.
This technical brief outlines the predicted spectroscopic characteristics of this compound and five of its key regioisomers. Due to the limited availability of public experimental spectral data for these specific compounds, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust predictive comparison. The presented data serves as a valuable reference for the identification and quality control of these compounds in a laboratory setting.
At a Glance: Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data points for this compound and its regioisomers. These predictions are based on the analysis of substituent effects on the phenol scaffold.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | OH Proton |
| This compound | 7.8-7.2 | 5.0-6.0 |
| 2-Iodo-3-(Trifluoromethyl)phenol | 7.6-7.0 | 5.0-6.0 |
| 2-Iodo-4-(Trifluoromethyl)phenol | 7.9-7.3 | 5.0-6.0 |
| 3-Iodo-5-(Trifluoromethyl)phenol | 7.5-7.1 | 5.0-6.0 |
| 4-Iodo-2-(Trifluoromethyl)phenol | 7.7-7.1 | 5.0-6.0 |
| 4-Iodo-3-(Trifluoromethyl)phenol | 7.8-7.2 | 5.0-6.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-O | C-I | C-CF₃ | CF₃ (quartet) | Aromatic Carbons |
| This compound | 152-156 | 85-90 | 128-132 | ~124 | 135-115 |
| 2-Iodo-3-(Trifluoromethyl)phenol | 153-157 | 86-91 | 130-134 | ~123 | 138-118 |
| 2-Iodo-4-(Trifluoromethyl)phenol | 154-158 | 88-93 | 125-129 | ~124 | 140-115 |
| 3-Iodo-5-(Trifluoromethyl)phenol | 155-159 | 90-95 | 131-135 | ~122 | 142-110 |
| 4-Iodo-2-(Trifluoromethyl)phenol | 151-155 | 92-97 | 129-133 | ~125 | 145-120 |
| 4-Iodo-3-(Trifluoromethyl)phenol | 156-160 | 93-98 | 127-131 | ~123 | 140-115 |
**Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) **
| Compound | O-H Stretch (broad) | C-O Stretch | C-F Stretch | C-I Stretch | Aromatic C=C Stretch |
| This compound | 3600-3200 | 1260-1200 | 1350-1100 | 600-500 | 1600-1450 |
| Regioisomers | 3600-3200 | 1260-1200 | 1350-1100 | 600-500 | 1600-1450 |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-I]⁺ | [M-CF₃]⁺ |
| All Isomers | 288 | 161 | 219 |
Experimental Methodologies
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenol sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. For liquid or low-melting solids, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often employed.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for instance, from m/z 40 to 400.
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of these compounds can be visualized as follows:
This guide provides a foundational spectroscopic comparison for this compound and its regioisomers. While the data presented is predictive, it offers a strong basis for the initial identification and differentiation of these closely related compounds, empowering further research and development in the chemical and pharmaceutical sciences.
Evaluating the stability of 2-Iodo-5-(Trifluoromethyl)phenol under various reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of 2-Iodo-5-(Trifluoromethyl)phenol under various reaction conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis synthesizes information from established principles of chemical stability, forced degradation studies of related pharmaceutical compounds, and data on structurally similar halogenated phenols. This guide also presents a comparative outlook against potential alternatives, namely 2-Chloro-5-(Trifluoromethyl)phenol and 2-Bromo-5-(Trifluoromethyl)phenol, to aid in the selection of robust intermediates for drug development and complex organic synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of an iodine atom provides a versatile handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] However, the stability of this intermediate under various synthetic and storage conditions is a critical parameter that influences reaction efficiency, product purity, and shelf-life. This guide outlines a systematic approach to evaluating its stability through forced degradation studies and proposes analytical methodologies for monitoring its degradation.
Comparative Stability Profile
Table 1: Predicted Stability of 2-Halogenated-5-(Trifluoromethyl)phenols under Forced Degradation Conditions
| Stress Condition | This compound | 2-Bromo-5-(Trifluoromethyl)phenol | 2-Chloro-5-(Trifluoromethyl)phenol | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable | Stable | Stable | Minimal degradation expected. |
| (e.g., 0.1 M HCl, 60°C) | ||||
| Basic Hydrolysis | Prone to degradation | Moderately stable | Stable | Deiodination, formation of phenols and oxidation products. |
| (e.g., 0.1 M NaOH, 60°C) | ||||
| Oxidative Stress | Susceptible to oxidation | Susceptible to oxidation | Susceptible to oxidation | Formation of quinones, phenols, and dehalogenated species. |
| (e.g., 3% H₂O₂, RT) | ||||
| Thermal Stress | Potential for degradation | More stable than iodo-analog | Generally stable | Deiodination, polymerization. |
| (e.g., 80°C, solid state) | ||||
| Photolytic Stress | Prone to degradation | Moderately stable | Stable | Homolytic cleavage of the C-I bond leading to radical formation and subsequent deiodination. |
| (ICH Q1B conditions) |
Note: The stability predictions are based on general chemical principles and require experimental verification.
Experimental Protocols
To experimentally determine the stability of this compound, a forced degradation study should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]
1. Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for up to 7 days.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for up to 7 days.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 7 days.
-
Thermal Degradation (Solid State): Store the solid compound at 80°C for up to 7 days.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for up to 7 days.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
-
Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.
-
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm. For identification of unknown degradation products, a mass spectrometer (MS) detector can be coupled to the HPLC system.
-
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions.
Conclusion
A thorough understanding of the stability of this compound is paramount for its effective use in research and development. While direct stability data is sparse, a systematic evaluation using forced degradation studies coupled with a robust stability-indicating HPLC method can provide the necessary insights into its degradation profile. Compared to its chloro- and bromo-analogs, the iodo-substituted phenol is expected to be more susceptible to degradation, particularly under photolytic and basic conditions. The experimental protocols and comparative analysis presented in this guide offer a framework for researchers to assess the stability of this key synthetic intermediate and make informed decisions in their scientific endeavors.
References
Safety Operating Guide
Safe Disposal of 2-Iodo-5-(Trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the proper handling and disposal of specialized chemical reagents like 2-Iodo-5-(Trifluoromethyl)phenol are paramount for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes a halogen (iodine) and a trifluoromethyl group on a phenol backbone, this compound is classified as a hazardous substance and requires meticulous disposal procedures.
This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound. The following procedures are based on established safety protocols for halogenated phenolic compounds and general best practices for hazardous waste management.
Hazard Identification and GHS Classification
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact with the chemical. |
| Body Protection | A flame-retardant and chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of any potential dust, vapors, or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory and environmental safety. Follow this detailed protocol for waste management.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]
-
This container must be kept separate from non-halogenated organic waste, aqueous waste, and solid municipal waste streams to prevent dangerous chemical reactions and to facilitate proper disposal by waste management professionals.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels, pipette tips), in the designated "Halogenated Organic Waste" container.
-
Ensure the waste container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition.
-
Do not overfill the container; it is recommended to fill it to no more than 75% of its capacity to allow for vapor expansion.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."
-
Also, include the date of accumulation and any other components mixed in the waste stream.
4. Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the sealed container in a designated, well-ventilated, and cool secondary containment area, such as a satellite accumulation area or a safety cabinet for hazardous materials.
-
Store away from incompatible materials, such as strong oxidizing agents, and away from heat, sparks, or open flames.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures for Spills
Accidental spills must be managed immediately and safely.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected waste into the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water or ethanol), and dispose of cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EHS department.
-
If it is safe to do so, remove all ignition sources.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing critical safety and procedural checkpoints.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2-Iodo-5-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-Iodo-5-(Trifluoromethyl)phenol.
This document provides critical safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar phenolic, iodinated, and trifluoromethylated compounds. Phenolic compounds, in particular, are known for their potential to cause severe skin and eye irritation, and can be toxic. Therefore, a stringent set of safety protocols is mandatory.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its phenolic structure. The trifluoromethyl group is generally stable but may release hydrogen fluoride upon decomposition.
Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns. Phenols are known to be rapidly absorbed through the skin.[2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[2][5] |
| Hand Protection | Double Nitrile Gloves (for incidental contact) or Butyl Rubber/Neoprene Gloves (for direct handling/splash risk) | For brief, incidental contact, wearing two pairs of standard nitrile gloves is recommended. For direct handling or when a splash risk is present, more robust gloves such as butyl rubber or neoprene should be used.[2][5] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Flame-Retardant Lab Coat and Chemical-Resistant Apron | A flame-retardant lab coat, fully buttoned, is required.[5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][5] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][5] |
| Foot Protection | Closed-Toed Shoes | Street shoes are not permitted in the laboratory.[5] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Designate Work Area: Designate a specific area within a certified chemical fume hood for the procedure.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[2][3][6]
-
Assemble PPE: Gather and inspect all required PPE as detailed in the table above.
-
Gather Materials: Bring all necessary chemicals, reagents, and laboratory equipment into the fume hood.
Handling:
-
Don PPE: Put on all required personal protective equipment before opening the chemical container.
-
Careful Transfer: Avoid direct contact with the chemical. Use appropriate laboratory equipment for all transfers.
-
Containment: Keep the container tightly closed when not in use.
-
Post-Handling: After handling, carefully remove and dispose of any contaminated PPE, such as gloves, in the designated waste stream.[5] Wash hands thoroughly with soap and water.[5]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
| Exposure Type | First Aid Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Some sources recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing for phenol exposure.[6][7][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5][6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5][6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5][8] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container for "Halogenated Organic Waste".[9]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and absorbent pads, that are contaminated with the chemical should also be disposed of in the designated solid hazardous waste container.[5]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9]
Under no circumstances should this chemical be disposed of down the drain. [8][9]
Visual Workflow and Logical Relationships
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for handling a potentially hazardous chemical like this compound, emphasizing critical safety checkpoints.
Caption: Generalized workflow for handling hazardous chemicals.
Emergency Response for Chemical Spill
This diagram outlines the logical steps to be taken in the event of a chemical spill involving this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
